molecular formula C4H9NO2 B12401742 Lodoxamide impurity 1-d5

Lodoxamide impurity 1-d5

货号: B12401742
分子量: 108.15 g/mol
InChI 键: HWVOWKVXWMUGMS-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lodoxamide impurity 1-d5 is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 108.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C4H9NO2

分子量

108.15 g/mol

IUPAC 名称

2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide

InChI

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2

InChI 键

HWVOWKVXWMUGMS-ZBJDZAJPSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO

规范 SMILES

CCNC(=O)CO

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

Date: December 6, 2025

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini AI

Abstract

This technical guide provides a comprehensive overview of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. Lodoxamide is an anti-allergic pharmaceutical agent that functions as a mast cell stabilizer. The control and monitoring of impurities in active pharmaceutical ingredients (APIs) like Lodoxamide are critical for ensuring drug safety and efficacy. Deuterated compounds, such as this compound, play a vital role as internal standards in bioanalytical and pharmacokinetic studies, offering enhanced accuracy and precision in quantitative analysis by mass spectrometry. This document details the chemical identity, properties, and analytical applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Introduction to Lodoxamide and its Impurities

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. It prevents the release of histamine (B1213489) and other inflammatory mediators from mast cells, thereby mitigating allergic reactions. The manufacturing process and storage of Lodoxamide can lead to the formation of related substances or impurities. Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.

Lodoxamide Impurity 1 has been identified as N-ethyl-2-hydroxyacetamide. Consequently, this compound is the deuterated form of this molecule, specifically N-(ethyl-d5)-2-hydroxyacetamide . The "d5" designation indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms.

Role of this compound in Research

Deuterated compounds are invaluable tools in analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). This compound serves as an ideal internal standard for the quantification of Lodoxamide and its non-deuterated impurities in biological matrices.

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Chemical and Physical Properties: It behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization.

  • Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by a mass spectrometer.

  • Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the complex biological matrix, leading to more accurate and precise measurements.

Chemical and Physical Properties

While a comprehensive Certificate of Analysis with experimentally determined values is not publicly available, the following table summarizes the known and predicted properties of this compound.

PropertyData
Chemical Name N-(ethyl-d5)-2-hydroxyacetamide
Synonyms This compound
Molecular Formula C₄H₄D₅NO₂
Molecular Weight 108.15 g/mol
CAS Number Not available
Appearance White to off-white solid
Solubility Soluble in methanol (B129727) and water
Storage Conditions Recommended to be stored refrigerated

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte (e.g., Lodoxamide or its non-deuterated impurity) in a biological sample.

Materials:

  • This compound solution of a known concentration

  • Analyte standard solutions for calibration curve

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

    • Add a protein precipitation solvent to the sample to remove proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • Add the same precise volume of the this compound internal standard solution to each calibration standard.

    • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS system.

    • Develop a chromatographic method to separate the analyte and the internal standard.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for both the analyte and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conceptual Synthesis of N-(ethyl-d5)-2-hydroxyacetamide

Starting Materials:

  • Ethylamine-d5 (or a suitable precursor for its synthesis)

  • 2-Chloroacetyl chloride (or another suitable activated derivative of 2-chloroacetic acid)

Reaction Steps:

  • Amide Formation: React ethylamine-d5 with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). This reaction would form N-(ethyl-d5)-2-chloroacetamide.

  • Hydrolysis: The resulting N-(ethyl-d5)-2-chloroacetamide would then be subjected to hydrolysis to replace the chlorine atom with a hydroxyl group. This could be achieved by reacting it with a hydroxide (B78521) source (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or mixed aqueous/organic solvent system.

  • Purification: The final product, N-(ethyl-d5)-2-hydroxyacetamide, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location and extent of deuteration.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Visualizations

G cluster_synthesis Conceptual Synthesis Workflow start Ethylamine-d5 + 2-Chloroacetyl chloride step1 Amide Formation start->step1 intermediate N-(ethyl-d5)-2-chloroacetamide step1->intermediate step2 Hydrolysis intermediate->step2 product N-(ethyl-d5)-2-hydroxyacetamide (this compound) step2->product

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_workflow LC-MS Bioanalytical Workflow sample Biological Sample (e.g., Plasma) is_spike Spike with Lodoxamide Impurity 1-d5 (IS) sample->is_spike protein_precip Protein Precipitation is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Peak Area Ratio vs. Conc.) lcms->data_analysis quantification Analyte Quantification data_analysis->quantification

Lodoxamide impurity 1-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. This document outlines its chemical structure and physicochemical properties, offering a comparative analysis with its non-deuterated counterpart. Detailed, representative experimental protocols for the synthesis and analysis of this impurity are presented to support research and quality control activities. Furthermore, the guide explores the mechanism of action of the parent drug, Lodoxamide, to provide context for the potential biological relevance of its impurities. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance comprehension.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2] By inhibiting the degranulation of mast cells, Lodoxamide prevents the release of histamine (B1213489) and other inflammatory mediators, thereby mitigating allergic symptoms.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Lodoxamide Impurity 1 is a known process-related impurity or degradation product. The deuterated version, this compound, serves as an essential analytical standard for pharmacokinetic studies and for sensitive quantification in complex matrices using mass spectrometry. This guide focuses specifically on the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is systematically named N-Ethyl-d5-2-Hydroxyacetamide. The deuterium (B1214612) labeling is on the ethyl group.

Chemical Structure of this compound (N-Ethyl-d5-2-Hydroxyacetamide)

Chemical Structure of this compound cluster_0 C1 CD3 C2 CD2 C1->C2 N1 N C2->N1 H1 H C3 C N1->C3 O1 O C3->O1 C4 CH2 C3->C4 O2 O C4->O2 H2 H O2->H2

Caption: Chemical structure of N-Ethyl-d5-2-Hydroxyacetamide.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its non-deuterated analog, N-ethyl-2-hydroxyacetamide.

PropertyThis compound (N-Ethyl-d5-2-Hydroxyacetamide)N-ethyl-2-hydroxyacetamide
Synonyms N-Ethyl-d5-2-HydroxyacetamideN-ethyl-2-hydroxyacetamide
Molecular Formula C4H4D5NO2C4H9NO2
Molecular Weight 108.15 g/mol 103.12 g/mol
CAS Number Not available66223-75-4
Physical Form White to Off-White SolidLiquid
Melting Point Not available79-82 °C
Purity Typically ≥95%≥95%
Storage Temperature Room TemperatureRoom Temperature

Experimental Protocols

This section provides representative methodologies for the synthesis and analysis of this compound. These protocols are based on general principles of organic synthesis and analytical chemistry and may require optimization for specific laboratory conditions.

Synthesis of N-Ethyl-d5-2-Hydroxyacetamide

The synthesis of N-Ethyl-d5-2-Hydroxyacetamide can be achieved through the amidation of an activated carboxylic acid derivative with deuterated ethylamine. A common method involves the reaction of ethyl glycolate (B3277807) with ethylamine-d5.

Synthesis Workflow for N-Ethyl-d5-2-Hydroxyacetamide start Start Materials: Ethyl glycolate Ethylamine-d5 step1 Reaction: Mix reactants in a suitable solvent (e.g., ethanol). Stir at room temperature for 24-48 hours. start->step1 step2 Work-up: Remove solvent under reduced pressure. Dissolve residue in ethyl acetate (B1210297). step1->step2 step3 Purification: Wash with brine. Dry over anhydrous sodium sulfate. Filter and concentrate. step2->step3 step4 Final Product: N-Ethyl-d5-2-Hydroxyacetamide step3->step4

Caption: A representative workflow for the synthesis of N-Ethyl-d5-2-Hydroxyacetamide.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl glycolate (1 equivalent) in ethanol (B145695). Add ethylamine-d5 (1.2 equivalents) dropwise to the solution while stirring.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-d5-2-Hydroxyacetamide.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

A reversed-phase HPLC method can be used for the analysis of this compound.

HPLC Analysis Workflow prep Sample Preparation: Dissolve sample in mobile phase. hplc HPLC System: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile/Water gradient - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm prep->hplc analysis Data Analysis: Integrate peak area to determine purity and concentration. hplc->analysis

Caption: A general workflow for the HPLC analysis of this compound.

Detailed HPLC Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of N-Ethyl-d5-2-Hydroxyacetamide. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum and the characteristic splitting pattern in the ¹³C NMR spectrum due to deuterium coupling would confirm the isotopic labeling.

Mass spectrometry is used to confirm the molecular weight of the impurity. For N-Ethyl-d5-2-Hydroxyacetamide, the expected molecular ion peak would be at m/z 109.15 [M+H]⁺ in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Lodoxamide's Mechanism of Action

To understand the potential significance of any impurity, it is important to consider the mechanism of action of the parent drug. Lodoxamide acts as a mast cell stabilizer.[1] Its primary mechanism is believed to involve the inhibition of calcium influx into mast cells upon antigen stimulation.[2] This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[1][2]

Lodoxamide's Mechanism of Action on Mast Cells allergen Allergen igE IgE Receptor allergen->igE mast_cell Mast Cell ca_channel Calcium Channel igE->ca_channel Activation degranulation Degranulation ca_channel->degranulation Ca²⁺ influx lodoxamide Lodoxamide lodoxamide->ca_channel Inhibition mediators Release of Inflammatory Mediators (Histamine, etc.) degranulation->mediators

Caption: Signaling pathway of Lodoxamide's mast cell stabilization.

While this compound is primarily used as an analytical standard, understanding the parent drug's mechanism provides a framework for assessing the potential biological activity of any related substance.

Conclusion

This compound is a critical tool for the analytical support of Lodoxamide drug development and manufacturing. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative methods for its synthesis and analysis. The presented information, including structured data tables and clear diagrams, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Lodoxamide and its related impurities. A thorough understanding and control of such impurities are paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

Lodoxamide Impurity 1-d5: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential information contained within a Certificate of Analysis (CoA) for Lodoxamide impurity 1-d5. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this stable-labeled internal standard, which is vital for its use in research and drug development. A CoA is a formal document from the manufacturer that certifies the quality and purity of a specific batch of a product.[1][2][3][4]

Product Information

The initial section of a Certificate of Analysis provides fundamental identification details for the specific lot of the material. This ensures traceability and accurate record-keeping.[1][2][3]

ParameterExample Data
Product Name This compound
Catalogue Number e.g., L-119003
Lot Number e.g., XXXX-YY-Z
Molecular Formula C4H4D5NO2
Molecular Weight 108.15 g/mol
CAS Number 66223-75-4 (unlabeled)
Date of Manufacture e.g., 2025-10-15
Retest Date e.g., 2027-10-15

Analytical Data and Specifications

This core section of the CoA presents the quantitative results from various analytical tests performed on the batch. These results are compared against pre-defined specifications to confirm the material's quality.[1][3]

Identity and Purity
TestMethodSpecificationResult
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 99% atom D99.6% atom D
Residual Solvents 1H NMRConforms to USP <467>Conforms
Water Content Karl Fischer≤ 0.5%0.2%
Assay (as is) qNMR95.0% - 105.0%99.2%
Physical Properties
TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Solubility VisualSoluble in DMSOConforms

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the analytical results. This section outlines the general procedures for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[5][6][7]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic enrichment of the labeled compound.[8][9]

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode : Positive or negative, depending on the analyte's properties.

  • Mass Range : A range appropriate to detect the parent ion and relevant fragments.

  • Data Analysis : The mass spectrum is analyzed to confirm the presence of the desired deuterated species and to calculate the isotopic purity by comparing the signal intensities of the deuterated and non-deuterated ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

NMR spectroscopy provides detailed information about the molecular structure of a compound and is also used to identify and quantify residual solvents.[10][11]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus : 1H (Proton) NMR.

  • Solvent : A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

  • Sample Preparation : A small amount of the sample is dissolved in the deuterated solvent.

  • Data Analysis : The chemical shifts, splitting patterns, and integration of the peaks in the 1H NMR spectrum are analyzed to confirm the structure of this compound and to identify any signals corresponding to common laboratory solvents. The absence of significant signals other than those from the compound of interest and the solvent confirms its high purity.

Visualizations

General Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard, from receiving the sample to the final approval.

CoA_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Approval SampleReceipt Sample Receipt SampleLogin Sample Login & Batch Creation SampleReceipt->SampleLogin SamplePrep Sample Preparation SampleLogin->SamplePrep HPLCTest HPLC Analysis SamplePrep->HPLCTest MSTest Mass Spec Analysis SamplePrep->MSTest NMRTest NMR Analysis SamplePrep->NMRTest OtherTests Other Physical & Chemical Tests SamplePrep->OtherTests DataReview Data Review & Verification HPLCTest->DataReview MSTest->DataReview NMRTest->DataReview OtherTests->DataReview QAReview QA/QC Review DataReview->QAReview CoA_Generation CoA Generation QAReview->CoA_Generation FinalApproval Final Approval CoA_Generation->FinalApproval

Caption: Workflow for the generation of a Certificate of Analysis.

This guide serves as a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for this compound. For specific batch data, always refer to the CoA provided by the manufacturer.

References

A Researcher's Guide to Procuring Lodoxamide Impurity 1-d5 for Drug Development and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of Lodoxamide. It provides a comprehensive overview of Lodoxamide impurity 1-d5, including its chemical identity, potential suppliers, and a general workflow for its procurement and verification.

Introduction to Lodoxamide and its Impurities

Lodoxamide is an anti-allergic medication primarily used as a mast cell stabilizer in ophthalmic solutions to manage allergic conjunctivitis.[1] Like all active pharmaceutical ingredients (APIs), Lodoxamide is subject to stringent purity requirements. The identification and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a stable isotope-labeled derivative of a known Lodoxamide impurity, N-ethyl-2-hydroxyacetamide. Such labeled compounds are invaluable as internal standards in quantitative analytical methods, such as mass spectrometry-based assays, for the accurate determination of the corresponding unlabeled impurity in Lodoxamide drug substances and products.

This compound: Chemical Profile

PropertyValueSource
Compound Name This compound[2][3]
Synonyms N-Ethyl-d5-2-Hydroxyacetamide[3]
Molecular Formula C4H4D5NO2[2][3]
Molecular Weight 108.15[2][3]
CAS Number (unlabeled) 66223-75-4[2][3]
Appearance White to Off-White Solid[3]

Commercial Suppliers of this compound

The following table summarizes publicly listed suppliers of this compound. Researchers are advised to contact the suppliers directly to confirm availability, pricing, and to request a certificate of analysis.

SupplierCatalog NumberAvailable QuantitiesPurityNotes
TLC Pharmaceutical Standards L-119003Contact for detailsContact for detailsAlso offers a wide range of other Lodoxamide impurities.[2]
CymitQuimica 4Z-L-1190035mg, 10mg, 25mg, 50mg, 100mgContact for detailsProduct intended for laboratory use only.[3]
Veeprho DVE00786Contact for detailsContact for detailsSpecializes in pharmaceutical impurities and related compounds.[1]

General Experimental Workflow for Procurement and Verification

The procurement and use of a certified chemical standard like this compound involves a systematic process to ensure its identity, purity, and suitability for its intended analytical purpose. The following diagram illustrates a typical workflow.

procurement_workflow cluster_procurement Procurement Phase cluster_verification In-House Verification Phase identify Identify Potential Suppliers request_info Request Quotations and Certificates of Analysis (CoA) identify->request_info evaluate Evaluate Supplier (Quality, Cost, Lead Time) request_info->evaluate purchase Place Purchase Order evaluate->purchase receive Receive and Log Material purchase->receive Material Shipment verify_identity Verify Identity (e.g., MS, NMR) receive->verify_identity assess_purity Assess Purity (e.g., HPLC, UPLC) verify_identity->assess_purity prepare_solution Prepare Stock and Working Standard Solutions assess_purity->prepare_solution validate_method Method Validation using the Standard prepare_solution->validate_method

Caption: Procurement and Verification Workflow for a Chemical Standard.

Experimental Protocols

While specific, proprietary synthesis and purification protocols for this compound are not publicly available from suppliers, a general approach for the verification of a new chemical standard is outlined below.

Identity Verification by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a dilute solution of the received standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive or negative ionization mode.

    • Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (108.15) plus or minus the mass of the ionizing adduct (e.g., [M+H]+ at m/z 109.15). The high-resolution measurement should confirm the elemental composition (C4H4D5NO2).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the this compound standard and to identify any potential contaminants.

  • Methodology:

    • Develop a suitable HPLC method, which may be adapted from the official pharmacopeial method for Lodoxamide or a published method for related substances. A typical reversed-phase method would be employed.

      • Column: C18, e.g., 4.6 mm x 150 mm, 3.5 µm.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV spectrophotometry at an appropriate wavelength for the chromophore, or universal detection like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

    • Prepare a solution of the this compound standard at a known concentration.

    • Inject the solution into the HPLC system and record the chromatogram.

    • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. The certificate of analysis from the supplier should be used as a reference.

Conclusion

The procurement of this compound is a critical step for any laboratory involved in the quantitative analysis of Lodoxamide and its related substances. Several specialized chemical suppliers offer this stable isotope-labeled standard. It is imperative for researchers to not only source the material from a reputable vendor but also to perform in-house verification of its identity and purity to ensure the integrity of subsequent analytical data. The general workflows and methodologies provided in this guide serve as a foundational framework for these activities.

References

An In-depth Technical Guide on the Safety and Handling of Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Lodoxamide impurity 1-d5, a deuterated analog of a Lodoxamide impurity. The information herein is compiled to ensure the safe use of this compound in a laboratory setting. This document is intended for use by trained professionals in the fields of pharmaceutical research, drug development, and analytical sciences.

This compound is a stable, isotope-labeled compound, primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Lodoxamide and its impurities.[1] While specific toxicological data for this deuterated impurity is limited, the available safety data sheet provides essential guidance for its handling.[2]

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. The available data is summarized below. It is important to note the absence of acute toxicity data (LD50/LC50), which necessitates a cautious approach to handling.[2]

Toxicological Endpoint Data Source
Acute Oral Toxicity (LD50)No data availableTLC Pharmaceutical Standards[2]
Acute Inhalation Toxicity (LC50)No data availableTLC Pharmaceutical Standards[2]
Acute Dermal Toxicity (LD50)No data availableTLC Pharmaceutical Standards[2]
Skin Corrosion/IrritationToxic if absorbed through skin. May cause skin irritation.TLC Pharmaceutical Standards[2]
Eye Damage/IrritationMay cause eye irritation.TLC Pharmaceutical Standards[2]
Health Hazards (Acute & Chronic)May cause eye, respiratory, and skin irritation. May be harmful by inhalation, ingestion, or skin absorption.TLC Pharmaceutical Standards[2]
Threshold Limit Value (TLV)None verifiedTLC Pharmaceutical Standards[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Classification Code Statement
Hazard Statements H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302 + P352IF ON SKIN: wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical to minimize exposure and ensure personnel safety.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Experiment Phase prep_start Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE: - Safety glasses/face shield - Chemical-resistant gloves - Protective clothing prep_start->ppe ventilation Ensure Adequate Ventilation (Fume hood or exhausted enclosure) ppe->ventilation weighing Weighing and Aliquoting (Avoid dust formation) ventilation->weighing dissolution Dissolution in Solvent weighing->dissolution experiment Conduct Experiment dissolution->experiment decontamination Decontaminate Work Surfaces experiment->decontamination waste Segregate and Dispose of Waste (in labeled, sealed containers) decontamination->waste ppe_removal Remove and Dispose of Contaminated PPE waste->ppe_removal handwash Wash Hands Thoroughly ppe_removal->handwash

Safe Handling Workflow for this compound

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table details the required equipment.

Body Area Protection Specifications
Eyes/Face Safety glasses, face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[2]
Hands Chemical-resistant glovesGloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Skin and Body Complete suit protecting against chemicals, flame retardant antistatic protective clothing.[2]
Respiratory Respiratory protectionUse mechanical exhaust or a laboratory fume hood. If not available, wear respiratory protection.[2]

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

Exposure Type First Aid Measures
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

For spills, personnel should be evacuated from the area. Wear appropriate PPE and avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.

Logical Relationship of Hazard Control

The control of hazards associated with this compound follows a hierarchical approach, prioritizing engineering controls and administrative controls before relying on personal protective equipment.

cluster_main Hazard Control Hierarchy cluster_controls Control Measures cluster_examples Implementation Examples hazard This compound (Harmful, Irritant) eng_controls Engineering Controls (Primary) admin_controls Administrative Controls (Secondary) ppe_controls Personal Protective Equipment (Tertiary) fume_hood Use of Fume Hood eng_controls->fume_hood sops Standard Operating Procedures (SOPs) admin_controls->sops training Personnel Training admin_controls->training gloves Gloves, Goggles, Lab Coat ppe_controls->gloves

Hazard Control Hierarchy for this compound

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

Parameter Recommendation
Chemical Stability Stable under recommended storage conditions.[2]
Conditions to Avoid Heat, flames, sparks, extremes of temperature, and direct sunlight.[2]
Materials to Avoid Oxidizing agents.[2]
Hazardous Decomposition Products Under fire conditions, may form carbon oxides.[2]

Disposal Considerations

Unused this compound and contaminated materials should be disposed of as hazardous waste. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with a licensed professional waste disposal service and follow all local, state, and federal regulations.[2]

Disclaimer: This document is intended for informational purposes only and is based on the currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this material. The user is solely responsible for compliance with all applicable laws and regulations.

References

Molecular weight and formula of Lodoxamide impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific data on Lodoxamide impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. This document is intended to support research and development activities by consolidating key molecular information and outlining the broader context of Lodoxamide's mechanism of action.

Core Molecular Data

This compound is the deuterated form of N-Ethyl-2-Hydroxyacetamide. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated counterpart. The fundamental molecular properties are summarized below.

PropertyValueSource
Chemical Name N-Ethyl-d5-2-Hydroxyacetamide[1]
Synonym This compound[1]
Molecular Formula C4H4D5NO2[1][2]
Molecular Weight 108.15 g/mol [1][2]
CAS Number 66223-75-4 (non-labelled)[1][2]

Experimental Protocols

General methodologies for impurity profiling often include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating, identifying, and quantifying impurities in drug substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the structural elucidation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural characterization of isolated impurities.

The development of a specific analytical method for this compound would necessitate a systematic approach, including method development, validation, and stress testing to ensure its suitability for its intended purpose.

Lodoxamide's Mechanism of Action: A Signaling Pathway Perspective

Lodoxamide is recognized as a mast cell stabilizer, exerting its therapeutic effect by inhibiting the Type 1 immediate hypersensitivity reaction.[3] Although the precise mechanism of action for its impurities is not documented, understanding the pathway of the parent drug provides a critical framework. Lodoxamide is believed to prevent the influx of calcium into mast cells following antigen stimulation, thereby stabilizing the cell membrane and inhibiting the release of histamine (B1213489) and other inflammatory mediators.[3]

Below is a diagram illustrating the proposed signaling pathway for Lodoxamide's mast cell stabilizing activity.

Lodoxamide_Pathway cluster_antigen Antigen Stimulation cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Receptor Antigen->IgE Ca_Channel Calcium Channel IgE->Ca_Channel triggers Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators Lodoxamide Lodoxamide Lodoxamide->Ca_Channel inhibits

References

Technical Guide: Spectroscopic Analysis of Lodoxamide Impurity 1-d5 (N-Ethyl-d5-2-Hydroxyacetamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Lodoxamide Impurity 1-d5, chemically identified as N-Ethyl-d5-2-Hydroxyacetamide. Due to the proprietary nature of specific impurity reference standards, this document presents a set of illustrative but chemically accurate spectral data based on the known structure of the impurity. It includes detailed, representative experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methodologies are standard in the pharmaceutical industry for the identification and characterization of impurities.[1][2][3][4][5] This guide is intended to serve as a practical resource for researchers and professionals involved in the quality control and analytical development of Lodoxamide and related pharmaceutical products.

Introduction to Lodoxamide and its Impurities

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[6][7] It functions by inhibiting the Type I immediate hypersensitivity reaction, preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells.[8][9][10] The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. Regulatory guidelines typically require strict limits on individual and total impurities.[11]

This compound is a deuterated analog of a potential process-related impurity. Its chemical name is N-Ethyl-d5-2-Hydroxyacetamide.[12] The use of deuterated standards is a common practice in analytical chemistry, particularly in quantitative mass spectrometry-based assays, for providing a reliable internal standard.

Illustrative Spectral Data

The following spectral data tables are representative of the expected results for this compound (N-Ethyl-d5-2-Hydroxyacetamide) based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[13][14]

Table 1: Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85br s1HNH
5.40t, J=5.5 Hz1HOH
3.80d, J=5.5 Hz2HCH₂

Table 2: Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
171.5C=O
60.2CH₂
33.5 (septet, JC-D ≈ 20 Hz)CD₂ (from CD₂CD₃)
14.8 (m)CD₃ (from CD₂CD₃)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[15][16]

Table 3: Illustrative Mass Spectrometry Data (ESI+)

m/z (amu)Ion SpeciesDescription
109.12[M+H]⁺Protonated molecular ion
131.10[M+Na]⁺Sodium adduct
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[17][18][19]

Table 4: Illustrative IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
2950 - 2850WeakC-H stretching (residual)
2200 - 2100MediumC-D stretching
1650StrongC=O stretching (Amide I)
1560StrongN-H bending (Amide II)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition :

    • Set the spectral width to 16 ppm.

    • Acquire 16 scans with a relaxation delay of 2 seconds.

    • Apply a line broadening of 0.3 Hz during processing.

  • ¹³C NMR Acquisition :

    • Set the spectral width to 240 ppm.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

    • Employ proton decoupling during acquisition.

    • Apply a line broadening of 1.0 Hz during processing.

  • Data Analysis : Process the raw data using appropriate NMR software. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to 10 µg/mL with a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Acquisition Parameters :

    • Set the ionization mode to positive (ESI+).

    • Infuse the sample directly at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV.

    • Set the source temperature to 120°C.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion and common adducts.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters :

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis : The spectrum is typically displayed in terms of transmittance versus wavenumber.[20] Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity.

G cluster_0 Impurity Detection & Isolation cluster_1 Structural Elucidation cluster_2 Confirmation & Quantification A Bulk Drug Analysis (HPLC) B Detection of Unknown Peak A->B C Isolation (Prep-HPLC) B->C D Mass Spectrometry (MS) Determine Molecular Weight C->D G Propose Structure D->G E NMR Spectroscopy (¹H, ¹³C, 2D) E->G F Infrared (IR) Spectroscopy Identify Functional Groups F->G H Synthesis of Reference Standard G->H I Spectroscopic Confirmation (Compare with Isolate) H->I J Develop & Validate Analytical Method (HPLC) I->J K Routine Quality Control J->K

Caption: Workflow for Pharmaceutical Impurity Identification.

Conclusion

The analytical characterization of impurities is a fundamental requirement in drug development and manufacturing. This guide provides a framework for understanding the expected spectral characteristics of this compound (N-Ethyl-d5-2-Hydroxyacetamide) and the standard methodologies used for its analysis. The illustrative data and detailed protocols serve as a valuable resource for scientists engaged in the quality control of Lodoxamide, ensuring the production of a safe and effective pharmaceutical product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards and analytical methodologies concerning Lodoxamide and its related compounds. As access to specific monographs in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) can be limited in the public domain, this document synthesizes available information from product monographs and general pharmacopeial guidelines to offer a robust resource for quality control and analytical development. It is important to note that while Lodoxamide Tromethamine ophthalmic solution has been available, the active pharmaceutical ingredient may be discontinued (B1498344) in some regions, which can affect the availability of current pharmacopeial monographs.

Lodoxamide and Its Mechanism of Action

Lodoxamide is a mast cell stabilizer indicated for the treatment of ocular allergic reactions such as vernal keratoconjunctivitis[1][2][3][4][5][6][7]. Its therapeutic effect is achieved by inhibiting the Type I immediate hypersensitivity reaction[4][6][7]. The mechanism of action, while not fully elucidated, is understood to involve the stabilization of mast cell membranes. Lodoxamide is believed to prevent the influx of calcium ions into mast cells upon antigen stimulation[4][5]. This action inhibits the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators like slow-reacting substances of anaphylaxis (SRS-A)[1][3][8].

Signaling Pathway of Lodoxamide

Lodoxamide Signaling Pathway cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex Receptor IgE Receptor Antigen_IgE->Receptor Binding Ca_Channel Calcium Channel Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Histamine & other mediators Degranulation->Mediators Lodoxamide Lodoxamide Lodoxamide->Ca_Channel Inhibits

Caption: Lodoxamide's inhibition of mast cell degranulation.

Pharmacopeial Standards for Related Compounds

While specific monographs for Lodoxamide were not found in the primary search results, general principles for the control of impurities are well-established in pharmacopeias. For Lodoxamide, technical specifications generally focus on related substances, degradation products, and residual process impurities[9]. Common related compounds can include starting material residues, hydrolysis products, N-oxidation species, and dehalogenation or dechlorination variants[9].

Quantitative Data for Lodoxamide Related Compounds

The acceptance criteria for related substances in pharmaceutical products are guided by ICH guidelines and pharmacopeial general chapters. The following table summarizes typical limits that may be applied.

Impurity TypeReporting ThresholdIdentification ThresholdQualification ThresholdTypical Limit
Specified Identified Impurity ≥ 0.05%--≤ 0.2%[9]
Specified Unidentified Impurity ≥ 0.05%> 0.10%> 0.15%≤ 0.2%[9]
Unspecified Impurity ≥ 0.05%--≤ 0.10%
Total Impurities ---≤ 1.0%[9]

Note: These are typical limits and may vary based on the specific product, dosage, and regulatory filing.

Analytical Methodologies for Related Compounds

High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the separation and quantification of related substances in pharmaceutical analysis. A typical stability-indicating HPLC method for Lodoxamide related compounds would be developed and validated according to ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Analysis of Lodoxamide Related Compounds

This protocol is a representative example and would require optimization and validation for a specific product.

1. Chromatographic System:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 5°C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.05 M Phosphate buffer adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 40 60
    30 40 60
    32 95 5

    | 40 | 95 | 5 |

3. Solution Preparation:

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

  • Standard Solution: A solution of Lodoxamide reference standard at a concentration of approximately 0.001 mg/mL.

  • Sample Solution: A solution of the Lodoxamide drug substance or product at a concentration of approximately 1.0 mg/mL.

4. System Suitability:

  • Tailing Factor: Not more than 2.0 for the Lodoxamide peak.

  • Theoretical Plates: Not less than 2000 for the Lodoxamide peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

5. Calculation: The percentage of each impurity is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (Potency_standard / 100) * 100

Experimental Workflow

Analytical Workflow Sample Sample Receipt (API or Finished Product) Preparation Sample and Standard Preparation Sample->Preparation HPLC HPLC Analysis Preparation->HPLC System_Suitability System Suitability Check HPLC->System_Suitability System_Suitability->HPLC Fail Data_Acquisition Data Acquisition and Processing System_Suitability->Data_Acquisition Pass Calculation Impurity Calculation Data_Acquisition->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC analysis of related compounds.

Conclusion

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method provides a robust, sensitive, and selective approach for the quantification of trace-level impurities in pharmaceutical substances. This document outlines a detailed application note and protocol for the development of an LC-MS/MS method for Lodoxamide Impurity 1-d5, a deuterated analog often used as an internal standard in bioanalytical studies.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] Monitoring and controlling impurities is a critical aspect of drug development and manufacturing to ensure product safety and efficacy.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variability in sample processing and instrument response.[3][4]

The method employs a reversed-phase C18 column suitable for polar compounds, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] This provides the necessary specificity and sensitivity for trace-level quantification in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.

Experimental Protocols

Materials and Instrumentation
  • Analytes and Standards:

    • This compound (N-Ethyl-d5-2-Hydroxyacetamide, Formula: C₄H₄D₅NO₂, MW: 108.15) reference standard.[6]

    • Lodoxamide analytical standard (for use as an internal standard, or vice-versa if Lodoxamide is the primary analyte).

  • Reagents and Solvents:

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system capable of delivering precise gradients at low flow rates.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound and Lodoxamide reference standards.

    • Dissolve each standard in 1.0 mL of methanol to obtain a final concentration of 1.0 mg/mL.[4] Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of calibration curve (CC) standards by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Internal Standard (IS) Working Solution:

    • Dilute the Lodoxamide stock solution to a final concentration of 50 ng/mL using a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a biological matrix (e.g., plasma).

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL Lodoxamide internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution See Gradient Table below

Gradient Table:

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the table below. The MRM transitions are selected based on the precursor ions (protonated molecules [M+H]⁺) and their most stable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 109.163.12512
Lodoxamide (IS) 312.0266.03018

Mandatory Visualization

The following diagram illustrates the logical workflow of the LC-MS/MS method development and execution process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing p1 Standard & Reagent Preparation p2 Sample Spiking with Internal Standard p1->p2 p3 Protein Precipitation & Extraction p2->p3 a1 LC Separation (Gradient Elution) p3->a1 Inject Extract a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration & Area Ratio (Analyte/IS) a3->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Concentration Quantification d2->d3

References

Application Note & Protocol: Quantification of Lodoxamide Impurity 1 using a d5-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] Like all pharmaceutical compounds, the purity of Lodoxamide is critical to its safety and efficacy. Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note describes a sensitive and specific method for the quantification of a potential Lodoxamide process-related impurity, designated as Lodoxamide Impurity 1, using a deuterium-labeled internal standard (d5-Lodoxamide Impurity 1) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For the purpose of this protocol, Lodoxamide Impurity 1 is presumed to be the mono-hydrolysis product of Lodoxamide, a common degradation product. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Methods

Reagents and Materials
  • Lodoxamide (Reference Standard)

  • Lodoxamide Impurity 1 (Reference Standard)

  • d5-Lodoxamide Impurity 1 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug substance or drug product samples containing Lodoxamide

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Lodoxamide, Lodoxamide Impurity 1, and d5-Lodoxamide Impurity 1 in methanol to prepare individual primary stock solutions.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

  • Working Standard and Internal Standard Solutions:

    • Prepare a series of calibration curve standards by spiking the appropriate amounts of the Lodoxamide Impurity 1 intermediate stock solution into a blank matrix.

    • Prepare the internal standard working solution by diluting the d5-Lodoxamide Impurity 1 intermediate stock solution with the mobile phase.

Sample Preparation
  • Accurately weigh a portion of the drug substance or product and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex and sonicate to ensure complete dissolution.

  • Add a fixed amount of the internal standard working solution to each sample.

  • Filter the samples through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography (LC) Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: A linear gradient is employed to ensure optimal separation of Lodoxamide and its impurity.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Lodoxamide, Lodoxamide Impurity 1, and d5-Lodoxamide Impurity 1 are monitored for quantification. These transitions should be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The quantitative data for the analysis of Lodoxamide Impurity 1 is summarized in the table below.

Sample IDLodoxamide Impurity 1 Concentration (µg/g)% RSD (n=3)Recovery (%)
Drug Substance Batch 10.522.198.5
Drug Substance Batch 20.481.8101.2
Drug Product Batch 10.652.599.1
Drug Product Batch 20.612.3100.5

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_solutions Prepare Stock Solutions (Analyte & IS) working_standards Prepare Working Standards & Calibration Curve stock_solutions->working_standards sample_prep Prepare Samples (Weigh, Dissolve, Spike IS, Filter) stock_solutions->sample_prep lc_separation HPLC Separation (C18 Column, Gradient Elution) working_standards->lc_separation sample_prep->lc_separation ms_detection Mass Spectrometry (ESI-, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calibration Calibration Curve Generation (Ratio vs. Concentration) peak_integration->calibration quantification Quantification of Impurity 1 calibration->quantification

Caption: Experimental workflow for the quantification of Lodoxamide Impurity 1.

logical_relationship cluster_parent Lodoxamide cluster_impurity Impurity Profile cluster_analysis Analytical Control lodoxamide Lodoxamide (Active Pharmaceutical Ingredient) impurity1 Lodoxamide Impurity 1 (Mono-hydrolysis Product) lodoxamide->impurity1 Degradation (e.g., Hydrolysis) other_impurities Other Process-Related & Degradation Impurities lodoxamide->other_impurities Synthesis By-products & Degradation quantification Quantification using d5-Labeled Internal Standard impurity1->quantification Target Analyte quantification->impurity1 Monitored

Caption: Logical relationship between Lodoxamide, its impurity, and the analytical control strategy.

References

Application Note and Protocol: Preparation of Lodoxamide Impurity 1-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Lodoxamide impurity 1-d5 stock solutions for use in analytical method development, validation, and routine quality control testing.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of Lodoxamide impurity 1 in drug substances and products. The strategic incorporation of deuterium (B1214612) atoms provides a distinct mass difference for use in mass spectrometry-based assays, such as LC-MS/MS, without significantly altering the chemical properties of the molecule.

This protocol outlines the necessary steps for the accurate preparation of a stock solution of this compound, ensuring consistency and reliability in analytical testing.

Physicochemical Properties and Storage

Storage and Stability:

  • Solid Standard: this compound solid reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3]

  • Stock Solutions: Prepared stock solutions should be stored in tightly closed, light-resistant containers at 2-8°C, unless otherwise specified.[4] It is recommended to prepare fresh aqueous solutions daily.[2] For longer-term storage of stock solutions in organic solvents, storage at -20°C or -80°C may be appropriate, but stability should be verified.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the preparation of a representative this compound stock solution. The final concentration may be adjusted based on the specific requirements of the analytical method.

ParameterValueNotes
Analyte This compoundA deuterated analytical standard.
CAS Number (non-labeled) 66223-75-4This is the CAS number for the non-deuterated form of Impurity 1.[6]
Molecular Weight 108.15 g/mol [6]
Recommended Solvent Dimethyl Sulfoxide (B87167) (DMSO), HPLC GradeLodoxamide is slightly soluble in DMSO.[2] Ensure use of fresh, anhydrous DMSO as moisture can reduce solubility.[3]
Stock Solution Concentration 100 µg/mL (0.1 mg/mL)This is a common starting concentration for an analytical standard stock solution. The final concentration should be optimized for the intended analytical method.
Mass of Standard 1.0 mgAccurately weigh the standard using a calibrated analytical balance.
Volume of Solvent 10.0 mLUse calibrated volumetric flasks and pipettes for accurate volume measurements.
Storage of Stock Solution 2-8°C (short-term) or ≤ -20°C (long-term)Protect from light. Stability under these conditions should be verified.

Experimental Protocol

This protocol details the step-by-step procedure for preparing a 100 µg/mL stock solution of this compound in DMSO.

4.1. Materials and Equipment

  • This compound reference standard

  • Dimethyl Sulfoxide (DMSO), HPLC Grade, anhydrous

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Calibrated pipettes

  • Spatula

  • Weighing paper or weighing boat

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with screw caps (B75204) for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

4.2. Procedure

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Review the Material Safety Data Sheet (MSDS) for this compound before handling.[4]

  • Weighing the Standard:

    • On a calibrated analytical balance, accurately weigh approximately 1.0 mg of the this compound reference standard onto weighing paper or into a weighing boat.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of HPLC grade DMSO to the volumetric flask.

    • Gently swirl the flask to begin dissolving the solid.

    • Vortex the solution for 30-60 seconds to aid in dissolution.

    • If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.[4]

  • Final Dilution:

    • Once the standard is completely dissolved, allow the solution to return to room temperature.

    • Carefully add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the prepared stock solution into a labeled, amber glass vial for storage.

    • The label should include:

      • Name of the compound (this compound Stock Solution)

      • Concentration (e.g., 100 µg/mL)

      • Solvent (DMSO)

      • Preparation date

      • Preparer's initials

      • Expiry or re-test date (to be determined based on stability studies)

    • Store the solution at the appropriate temperature (2-8°C for short-term use or ≤ -20°C for longer-term storage).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_dilute Final Dilution cluster_store Storage start Start equilibrate Equilibrate Standard to Room Temperature start->equilibrate glassware Prepare Clean, Dry Glassware equilibrate->glassware msds Review MSDS glassware->msds weigh Accurately Weigh ~1.0 mg of Standard msds->weigh record_weigh Record Exact Weight weigh->record_weigh transfer Transfer Standard to 10 mL Volumetric Flask record_weigh->transfer add_solvent Add ~7-8 mL DMSO transfer->add_solvent mix Vortex/Sonicate to Dissolve add_solvent->mix check_clarity Visually Inspect for Clarity mix->check_clarity dilute Dilute to 10 mL with DMSO check_clarity->dilute homogenize Cap and Invert to Homogenize dilute->homogenize transfer_vial Transfer to Labeled Amber Vial homogenize->transfer_vial store Store at Appropriate Temperature (2-8°C or -20°C) transfer_vial->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

G cluster_inputs Inputs cluster_process Process cluster_output Output cluster_qc Quality Control standard This compound (Solid Standard) weigh Weighing standard->weigh solvent DMSO (HPLC Grade) dissolve Dissolution solvent->dissolve equipment Calibrated Equipment (Balance, Flask, Pipettes) equipment->weigh dilute Dilution equipment->dilute weigh->dissolve accuracy Accurate Weighing & Dilution weigh->accuracy dissolve->dilute homogeneity Complete Dissolution & Mixing dissolve->homogeneity stock_solution 100 µg/mL this compound Stock Solution dilute->stock_solution dilute->accuracy labeling Proper Labeling & Storage stock_solution->labeling

Caption: Logical relationships in the preparation of the stock solution.

References

Application Note: Optimal Working Concentration for Lodoxamide Impurity 1-d5 in Quantitative Bioanalysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the utilization of Lodoxamide Impurity 1-d5 as an internal standard (IS) in the quantitative analysis of Lodoxamide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific experimental data for this compound is not publicly available, this note is built upon established principles of isotope dilution mass spectrometry to guide the user in method development and validation.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic ocular disorders such as vernal keratoconjunctivitis.[1][2] It functions by inhibiting the Type I immediate hypersensitivity reaction, preventing the release of inflammatory mediators like histamine (B1213489) from mast cells.[1][2] Accurate quantification of Lodoxamide in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3][4] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects and potential losses during sample preparation.[3][4] This allows for precise correction of matrix effects and other sources of analytical variability, leading to highly accurate and reproducible data.[4] This application note outlines the procedures for determining the optimal working concentration of this compound and its application in a validated bioanalytical method.

Principle of Method

This method utilizes the principle of isotope dilution mass spectrometry (IDMS). A known and fixed concentration of the deuterated internal standard (this compound) is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[5] Following extraction and chromatographic separation, the analyte (Lodoxamide) and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is directly proportional to the concentration of the analyte in the original sample.

Materials and Reagents

  • Analytes: Lodoxamide, this compound (isotopic purity ≥98%)[4]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[6][7]

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[8]

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Lodoxamide and this compound into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., Methanol) to a final volume of 1 mL to obtain 1 mg/mL stock solutions. Store at -20°C or below.

  • Calibration Standard and Quality Control (QC) Working Solutions:

    • Prepare a series of intermediate solutions by serially diluting the Lodoxamide primary stock solution with 50:50 Methanol:Water.

    • Use these intermediate solutions to spike the biological matrix to create calibration standards and QC samples at the desired concentrations.

  • Internal Standard (IS) Working Solution:

    • The optimal concentration for the IS working solution is critical and must be determined experimentally (see Section 4.2). A typical starting point is to prepare a working solution that, when added to the sample, results in a final concentration in the mid-range of the calibration curve.[9] For a calibration curve spanning 1-1000 ng/mL, a target IS concentration of 100 ng/mL in the final sample is a reasonable starting point.

Protocol for Determining Optimal IS Concentration
  • Prepare three sets of samples: a blank matrix sample, a Lower Limit of Quantification (LLOQ) sample, and an Upper Limit of Quantification (ULOQ) sample.

  • Spike each sample set with different concentrations of this compound (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Process the samples according to the sample preparation protocol (Section 4.3).

  • Analyze the samples by LC-MS/MS.

  • The optimal IS concentration should yield a stable and reproducible peak area across the entire calibration range, providing a response that is neither too low (poor signal-to-noise at the LLOQ) nor too high (detector saturation at the ULOQ). The response should be sufficient to ensure precise measurement, often targeted to be similar to the analyte's response at the midpoint of the calibration curve.[9]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the optimized this compound working solution to every tube except the blank matrix (to which 20 µL of diluent is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL
Column Temperature 40°C[6]

Table 2: Suggested Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be determined by infusion)
MRM Transitions To be determined by direct infusion of Lodoxamide and this compound standards.
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Data Presentation and Interpretation

The optimal working concentration of this compound is the one that provides the most consistent and reliable results across the analytical range.

Table 3: Hypothetical Data for IS Concentration Optimization

IS ConcentrationIS Peak Area at LLOQIS Peak Area at ULOQAnalyte/IS Ratio Precision (%RSD) at LLOQ
25 ng/mL~5,000~6,50012.5%
100 ng/mL ~20,000 ~25,000 4.2%
500 ng/mL~100,000~120,0005.1%

Based on this hypothetical data, a working concentration of 100 ng/mL would be selected as it provides a robust signal and the best precision for the analyte/IS ratio at the lower limit of quantification.

Visualizations

G Figure 1: Lodoxamide Mechanism of Action Antigen Antigen IgE IgE Antibody Antigen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Calcium Ca²⁺ Influx MastCell->Calcium Stimulates Lodoxamide Lodoxamide Lodoxamide->Calcium Inhibits Degranulation Degranulation Calcium->Degranulation Triggers Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators

Caption: Lodoxamide inhibits mast cell degranulation by preventing calcium influx.

G Figure 2: Workflow for IS Concentration Optimization cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare LLOQ & ULOQ Samples B Spike with Varying IS Concentrations (e.g., 25, 100, 500 ng/mL) A->B C Protein Precipitation B->C D LC-MS/MS Analysis C->D E Measure IS Peak Area & Analyte/IS Ratio D->E F Assess IS Signal Stability (LLOQ vs. ULOQ) E->F G Evaluate Precision (%RSD) of Analyte/IS Ratio E->G H Select Optimal IS Concentration F->H G->H

Caption: A logical workflow for determining the optimal internal standard concentration.

Conclusion

The optimal working concentration of this compound must be determined empirically to ensure the development of a robust, accurate, and precise bioanalytical method. By following the protocols outlined in this application note, researchers can establish a validated LC-MS/MS method for the quantification of Lodoxamide in various biological matrices, supporting further drug development and clinical research. The use of a properly optimized deuterated internal standard is paramount for generating high-quality, reliable data suitable for regulatory submission.[4]

References

Application of Lodoxamide Impurity 1-d5 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis and other mast cell-mediated disorders.[1][2][3] Accurate quantification of Lodoxamide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results by compensating for variability in sample preparation and instrument response.[6] This document provides detailed application notes and protocols for the use of Lodoxamide impurity 1-d5 as an internal standard in the bioanalytical quantification of Lodoxamide.

This compound, a deuterated analog of a potential Lodoxamide impurity, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte of interest, Lodoxamide, while having a distinct mass-to-charge ratio (m/z).

Signaling Pathway of Lodoxamide

Lodoxamide's primary mechanism of action involves the stabilization of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that cause allergic symptoms.[7][8] Although the precise mechanism is not fully elucidated, it is postulated to involve the inhibition of calcium influx into mast cells upon antigen stimulation.[8]

Lodoxamide_Signaling_Pathway Allergen Allergen IgE IgE Receptor Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates Ca_ion Ca²⁺ Influx MastCell->Ca_ion triggers Degranulation Degranulation Ca_ion->Degranulation induces Lodoxamide Lodoxamide Lodoxamide->Ca_ion inhibits Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms

Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Bioanalytical Method and Protocols

A validated LC-MS/MS method for the quantification of Lodoxamide in human plasma using this compound as an internal standard is described below.

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical assay.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: A Stability-Indicating RP-HPLC Assay for Lodoxamide Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lodoxamide in the presence of its process impurities and degradation products. The method employs "Impurity 1-d5" as a deuterated internal standard to ensure high accuracy and precision. Forced degradation studies were conducted under various stress conditions as per the International Conference on Harmonization (ICH) Q1A(R2) guidelines to demonstrate the method's specificity.[1] The developed assay is suitable for routine quality control and stability testing of Lodoxamide drug substance and formulated products.

Introduction

Lodoxamide is a mast cell stabilizer used primarily in ophthalmic solutions to treat allergic conjunctivitis.[2] It functions by inhibiting the Type I immediate hypersensitivity reaction, preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells.[3] To ensure the safety and efficacy of pharmaceutical products, it is crucial to monitor the stability of the active pharmaceutical ingredient (API) and quantify any impurities or degradants that may form during manufacturing and storage.[1][2]

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, excipients, and process impurities.[4] Forced degradation studies are a critical component in the development of a SIAM, as they help to identify potential degradation pathways and demonstrate the method's ability to separate the API from all potential degradants.[1]

The use of a stable isotope-labeled internal standard, such as a deuterated analog of a known impurity, is the gold standard for quantitative analysis, particularly in chromatography-mass spectrometry.[5][6] A deuterated internal standard co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the assay.[5][7]

This note describes a complete protocol for a stability-indicating RP-HPLC method for Lodoxamide, using the deuterated internal standard, Impurity 1-d5. The method is validated for its specificity through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions.

Proposed Degradation Pathway

Lodoxamide possesses two secondary amide linkages and two carboxylic acid groups. The primary anticipated degradation pathway under hydrolytic (acidic or basic) conditions is the cleavage of one of the amide bonds to form Lodoxamide Impurity 1 (mono-hydrolyzed product) and oxalic acid. Further degradation could lead to the hydrolysis of the second amide bond.

Experimental Protocols

Materials and Reagents
  • Lodoxamide Tromethamine Reference Standard (USP grade)

  • Lodoxamide Impurity 1-d5 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (AR grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was established using the following parameters:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (Lodoxamide): Accurately weigh and dissolve 25 mg of Lodoxamide Tromethamine reference standard in 50 mL of diluent to obtain a concentration of approximately 500 µg/mL of Lodoxamide Tromethamine.

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve 5 mg of Impurity 1-d5 in 50 mL of diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution and 5.0 mL of the IS Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This provides a final concentration of approximately 50 µg/mL for Lodoxamide Tromethamine and 10 µg/mL for the internal standard.

Forced Degradation Study Protocol

Forced degradation studies were performed on a Lodoxamide Tromethamine sample solution prepared at a concentration of 1 mg/mL in the diluent.

  • Acid Hydrolysis: To 5 mL of the sample solution, add 5 mL of 1N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with diluent to the target concentration, spiking with the internal standard.

  • Base Hydrolysis: To 5 mL of the sample solution, add 5 mL of 0.1N NaOH. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 0.1N HCl, and dilute with diluent to the target concentration, spiking with the internal standard.

  • Oxidative Degradation: To 5 mL of the sample solution, add 5 mL of 6% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Dilute with diluent to the target concentration, spiking with the internal standard.

  • Thermal Degradation: Store the Lodoxamide Tromethamine drug substance in a hot air oven at 105°C for 48 hours. After exposure, weigh an appropriate amount, dissolve in diluent, and dilute to the target concentration, spiking with the internal standard.

  • Photolytic Degradation: Expose the Lodoxamide Tromethamine drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, weigh an appropriate amount, dissolve in diluent, and dilute to the target concentration, spiking with the internal standard.

A control sample (unstressed) was prepared by diluting the stock solution to the same concentration as the stressed samples and adding the internal standard.

Data Presentation and Results

The developed HPLC method successfully separated Lodoxamide from its degradation products and the internal standard. The target for the forced degradation studies was to achieve 5-20% degradation of the active ingredient to demonstrate specificity effectively.[8][9]

Table 1: Summary of Forced Degradation Results
Stress Condition% Degradation of LodoxamideAssay (%) vs. ControlPeak PurityObservations
Control (Unstressed) 0.0100.0PassNo significant impurities detected.
Acid (1N HCl, 80°C, 4h) 15.284.8PassMajor degradation peak observed, corresponding to Impurity 1.
Base (0.1N NaOH, 60°C, 2h) 11.888.2PassImpurity 1 observed as the primary degradant.
Oxidation (6% H₂O₂, RT, 24h) 8.591.5PassSeveral minor degradation peaks observed, well-resolved from the main peak.
Thermal (105°C, 48h) 5.394.7PassMinor increase in known impurities and one minor unknown degradant.
Photolytic (UV/Vis, 7 days) 2.197.9PassSlight degradation observed, indicating some light sensitivity.

Note: Assay and % Degradation values are hypothetical and for illustrative purposes.

Table 2: Chromatographic Data
CompoundRetention Time (min) (Typical)Relative Retention Time (RRT) (vs. Lodoxamide)
Impurity 1 6.80.72
Lodoxamide 9.51.00
Impurity 1-d5 (IS) 6.750.71

Note: The deuterated internal standard (Impurity 1-d5) co-elutes closely with the non-deuterated Impurity 1, as expected, but is distinguished by mass spectrometry if an LC-MS system is used. For UV-based quantification, it serves to quantify Impurity 1, while a separate Lodoxamide-d5 would be ideal for quantifying Lodoxamide itself.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting S1 Weigh Lodoxamide & Impurity 1-d5 (IS) S2 Prepare Stock Solutions S1->S2 S3 Prepare Working Standard Solution S2->S3 S4 Prepare Stressed Sample Solutions S2->S4 A2 Inject Samples (Control, Standards, Stressed) S3->A2 S4->A2 A1 Set HPLC Method Parameters A1->A2 A3 Acquire Chromatographic Data (UV at 240 nm) A2->A3 D1 Integrate Peak Areas (Lodoxamide & IS) A3->D1 D2 Calculate Concentrations & % Degradation D1->D2 D3 Assess Peak Purity & System Suitability D2->D3 D4 Generate Final Report D3->D4

Caption: Workflow for the stability-indicating assay of Lodoxamide.

Diagram 2: Principle of Stability-Indicating Assay

G cluster_quant Accurate Quantification compound Stressed Drug Product (Mixture) api Lodoxamide (API) imp1 Impurity 1 imp2 Other Degradants is Impurity 1-d5 (IS) quant_api Specific Assay of API api->quant_api quant_imp Quantification of Impurities imp1->quant_imp imp2->quant_imp is->quant_imp

Caption: Separation of API from impurities for accurate quantification.

Conclusion

The developed RP-HPLC method is rapid, specific, and accurate for the quantification of Lodoxamide and the determination of its stability. The use of a deuterated internal standard, Impurity 1-d5, ensures the reliability of the quantitative data. The method successfully separates the main drug peak from all degradation products generated during forced degradation studies, confirming its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the analysis of Lodoxamide drug substance and its pharmaceutical formulations.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Lodoxamide Impurity 1-d5 Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the analysis of Lodoxamide and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is Lodoxamide and Lodoxamide Impurity 1-d5?

A1: Lodoxamide is an anti-allergic pharmaceutical agent used as a mast cell stabilizer.[1] Chemically, it is an acidic compound. This compound is a deuterated form of a related substance, identified as N-Ethyl-d5-2-Hydroxyacetamide.[2] This impurity is a small, polar, and neutral molecule.

Q2: What is peak tailing in HPLC and why is it a problem?

A2: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[3] In an ideal chromatogram, peaks should be symmetrical or Gaussian. Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced method reliability.[4]

Q3: What are the most common causes of peak tailing for a polar, neutral impurity like this compound?

A3: The primary cause of peak tailing for polar analytes, even neutral ones, is often secondary interactions with the stationary phase.[3] These unwanted interactions can include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the analyte, causing some molecules to be retained longer than others, which results in a tailing peak.[4]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can create active sites that lead to peak distortion.

  • Column Void: The formation of a void at the column inlet can disrupt the flow path and cause peak tailing for all compounds in the chromatogram.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to diagnose the potential cause of the peak tailing.

Experimental Protocol: Diagnostic Injection

  • Prepare a Neutral, Non-Polar Standard: Dissolve a neutral, non-polar compound like Toluene in your mobile phase at a suitable concentration.

  • Injection: Inject the Toluene standard onto your HPLC system using your current method for Lodoxamide analysis.

  • Analysis:

    • If the Toluene peak also tails: This suggests a physical or mechanical issue with your HPLC system or column (e.g., column void, blocked frit, extra-column volume). Proceed to the "Physical and Mechanical Troubleshooting" section.

    • If the Toluene peak is symmetrical: This points towards a chemical interaction between this compound and the stationary phase. Proceed to the "Chemical and Methodological Troubleshooting" section.

Step 2: Chemical and Methodological Troubleshooting

If the diagnostic test suggests a chemical cause, the following steps can help mitigate secondary interactions.

1. Column Selection and Chemistry

The choice of HPLC column is critical. For polar, neutral compounds like this compound, a standard C18 column may not be optimal due to the high density of accessible silanol groups.

  • Recommendation:

    • Use a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups.[3]

    • Consider columns with alternative stationary phases designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities.

    • For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be a powerful alternative.[5]

Column TypeAdvantages for Polar, Neutral Analytes
High-Purity, End-capped C18 Reduces silanol interactions, improving peak shape.
Polar-Embedded/Endcapped Provides alternative selectivity and can further shield residual silanols.
HILIC Offers enhanced retention for very polar compounds.[5]

2. Mobile Phase Optimization

  • Organic Modifier:

    • Acetonitrile vs. Methanol: The choice of organic solvent can influence peak shape. Methanol, being more polar, can sometimes better mask residual silanol groups.[6] If you are using acetonitrile, try switching to methanol, or vice-versa.

    • Solvent Composition: For reversed-phase chromatography of polar compounds, using a mobile phase with a high aqueous content is common. However, this can sometimes lead to "phase collapse" or "dewetting" on traditional C18 columns, resulting in poor peak shape and retention time instability.[7][8] Using columns specifically designed for highly aqueous mobile phases (often labeled "AQ") can prevent this.

  • Mobile Phase Additives:

    • While often used for acidic or basic compounds, a low concentration of a mobile phase additive can sometimes improve the peak shape of polar neutral compounds by competing for active sites on the stationary phase.

    • Recommendation: Consider adding a low concentration (e.g., 0.05 - 0.1%) of a weak acid like formic acid or acetic acid to the mobile phase. This can help to suppress the ionization of any acidic silanol groups.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying organic modifier (acetonitrile or methanol) concentrations. For example, if your current method uses 80% aqueous, try 75% and 85%.

  • Equilibrate: Ensure the column is thoroughly equilibrated with each new mobile phase composition before injecting your sample.

  • Inject and Analyze: Inject your Lodoxamide sample and evaluate the peak shape of impurity 1-d5.

  • Additive Evaluation: If peak tailing persists, prepare a mobile phase with a low concentration of formic acid (e.g., 0.1%) and repeat the analysis.

Step 3: Physical and Mechanical Troubleshooting

If the diagnostic test with a neutral, non-polar standard indicated a physical issue, investigate the following:

  • Guard Column: If you are using a guard column, it may be contaminated or blocked. Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column.

  • Column Frit: The inlet frit of the analytical column can become blocked with particulate matter from the sample or mobile phase. This can cause increased backpressure and peak tailing.

    • Troubleshooting: Disconnect the column from the detector and reverse the flow direction (if the column manufacturer permits). Flush the column with a strong solvent to dislodge any particulates. If this does not resolve the issue, the column may need to be replaced.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.

  • Column Void: A void at the head of the column can cause significant peak tailing. This is often accompanied by a drop in backpressure. A column with a void typically needs to be replaced.

Mandatory Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for This compound diagnostic Inject Neutral, Non-Polar Standard (e.g., Toluene) start->diagnostic check_toluene Does Toluene Peak Tail? diagnostic->check_toluene chemical_path Chemical Issue: Analyte-Stationary Phase Interaction check_toluene->chemical_path No physical_path Physical/Mechanical Issue check_toluene->physical_path Yes column_select Optimize Column: - High-purity, end-capped C18 - Polar-embedded/endcapped - HILIC chemical_path->column_select check_guard Check/Replace Guard Column physical_path->check_guard mobile_phase Optimize Mobile Phase: - Organic Modifier (ACN vs. MeOH) - Additives (e.g., Formic Acid) column_select->mobile_phase solution Peak Shape Improved mobile_phase->solution check_frit Check/Clean Column Frit check_guard->check_frit check_tubing Minimize Extra-Column Volume check_frit->check_tubing check_void Inspect for Column Void check_tubing->check_void check_void->solution

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Mechanism of Silanol Interaction

Caption: Illustration of secondary interaction between a polar analyte and a residual silanol group.

References

Technical Support Center: Lodoxamide and Lodoxamide Impurity 1-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity with Lodoxamide impurity 1-d5 during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its chemical structure?

A1: this compound is a deuterated internal standard used in the quantitative analysis of Lodoxamide. Its chemical name is N-Ethyl-d5-2-Hydroxyacetamide. The "-d5" indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612).

Chemical Structures:

  • Lodoxamide:

    • IUPAC Name: 2,2'-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis(2-oxoacetic acid)

    • Molecular Formula: C₁₁H₆ClN₃O₆

  • This compound (N-Ethyl-d5-2-Hydroxyacetamide):

    • Molecular Formula: C₄H₄D₅NO₂

Q2: Why am I observing a poor signal for my deuterated internal standard, this compound?

A2: Poor signal intensity for a deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. Common causes include:

  • Suboptimal Concentration: The concentration of the internal standard may be too low to produce a robust signal or, conversely, too high, leading to detector saturation or ion suppression.

  • Ionization Issues: Inefficient ionization of the molecule in the mass spectrometer's ion source is a frequent cause of weak signals.

  • Deuterium Exchange: The deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix, particularly if the mobile phase has a high pH.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard, either suppressing or enhancing the signal.[1]

  • Instrument Contamination or Miscalibration: A dirty ion source or an improperly calibrated mass spectrometer can lead to a general loss of sensitivity.

Troubleshooting Guide for Poor Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.

Step 1: Verify Internal Standard and Sample Preparation

Issue: The problem may originate from the internal standard solution or the sample preparation process.

Troubleshooting Workflow:

A Start: Poor Signal for this compound B Prepare a fresh dilution of the this compound stock solution A->B C Analyze the fresh dilution directly (without sample matrix) B->C D Signal intensity improves? C->D E YES D->E Yes F NO D->F No G Issue likely with old working solution. Use fresh solution for all subsequent experiments. E->G H Proceed to Step 2: LC-MS/MS Method Optimization F->H

Caption: Workflow to check the integrity of the internal standard solution.

Experimental Protocol: Preparation of a Fresh Internal Standard Dilution

  • Allow the this compound stock solution to equilibrate to room temperature.

  • Vortex the stock solution for 10-15 seconds.

  • Prepare a fresh working solution by diluting the stock solution in the appropriate solvent (e.g., methanol (B129727) or acetonitrile) to the final concentration used in your assay.

  • Analyze this fresh working solution directly by injecting it into the LC-MS/MS system.

Step 2: Optimize LC-MS/MS Method Parameters

Issue: The analytical method may not be optimized for the detection of this compound.

Troubleshooting Workflow:

A Start: Poor Signal with Fresh IS Solution B Infuse a solution of this compound directly into the mass spectrometer A->B C Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize signal B->C D Perform a product ion scan to identify the most intense and stable fragment ions C->D E Select precursor and product ions for MRM transitions D->E F Optimize collision energy for each MRM transition E->F G Signal intensity improves significantly? F->G H YES G->H Yes I NO G->I No J Implement optimized MS parameters into the LC-MS/MS method H->J K Proceed to Step 3: Investigate Chromatographic Conditions I->K A Start: MS Parameters Optimized B Evaluate peak shape and retention time of this compound A->B C Poor peak shape (e.g., broad, tailing)? B->C D YES C->D Yes E NO C->E No F Adjust mobile phase composition (e.g., organic solvent ratio, pH) or try a different LC column D->F G Check for potential deuterium exchange. Is the mobile phase pH > 7? E->G F->B H YES G->H Yes I NO G->I No J Lower the mobile phase pH (e.g., with 0.1% formic acid) to minimize exchange H->J K Proceed to Step 4: Assess Matrix Effects I->K J->K A Start: Chromatography and IS Stability Confirmed B Perform a post-extraction addition experiment A->B C Compare the signal of this compound in neat solution vs. post-spiked blank matrix extract B->C D Significant signal suppression (>15%) observed? C->D E YES D->E Yes F NO D->F No G Improve sample clean-up (e.g., use a different SPE sorbent or LLE solvent) E->G J Signal intensity is likely not affected by matrix effects. Re-evaluate previous steps or consider instrument maintenance. F->J H Modify chromatographic conditions to separate the analyte from interfering matrix components G->H I Dilute the sample to reduce the concentration of matrix components H->I

References

Technical Support Center: Quantification of Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Lodoxamide and its impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of Lodoxamide impurity 1-d5.

Frequently Asked Questions (FAQs)

Q1: What is Lodoxamide and why is impurity quantification important?

A1: Lodoxamide is a mast cell stabilizer used as an ophthalmic solution to treat allergic eye conditions such as vernal keratoconjunctivitis.[1][2][3] It works by preventing the release of histamine (B1213489) and other inflammatory mediators from mast cells.[1][2][4] The quantification of impurities in active pharmaceutical ingredients (APIs) like Lodoxamide is crucial to ensure the safety and efficacy of the final drug product. Regulatory agencies require strict control of impurities, especially those that could be genotoxic.[5][6]

Q2: What is this compound and what is its role in the analysis?

A2: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for "Lodoxamide impurity 1". In quantitative bioanalysis using LC-MS/MS, a SIL-IS is considered the gold standard for correcting for variations in sample preparation and, most importantly, for mitigating matrix effects. Since the SIL-IS is chemically almost identical to the analyte of interest, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification through the use of analyte-to-IS peak area ratios.[7]

Q3: What are matrix effects and how do they affect the quantification of this compound?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tears).[8][9] These effects can lead to inaccurate and irreproducible results.[10] In the quantification of Lodoxamide impurity 1, matrix effects can impact both the impurity and its deuterated internal standard, this compound. While the SIL-IS is designed to compensate for these effects, differential matrix effects can still occur, leading to analytical challenges.[11]

Q4: We are observing significant ion suppression for both Lodoxamide impurity 1 and this compound. What are the potential causes?

A4: Ion suppression is a common form of matrix effect in LC-MS/MS.[9] The primary causes include:

  • Co-elution with Endogenous Components: Phospholipids, salts, and other endogenous molecules from biological matrices are common culprits.[8]

  • Sample Preparation: Inadequate sample cleanup can lead to a higher concentration of interfering compounds in the final extract.[9]

  • Chromatographic Conditions: Poor chromatographic resolution can result in the analyte and matrix components entering the mass spectrometer ion source simultaneously.

  • Ionization Source and Conditions: High flow rates in electrospray ionization (ESI) can sometimes increase susceptibility to matrix effects.

Q5: Our results show poor reproducibility and accuracy, even with the use of a deuterated internal standard. What could be the issue?

A5: While deuterated internal standards are highly effective, they may not always perfectly compensate for matrix effects.[11] This phenomenon, known as differential matrix effects, can occur if:

  • Chromatographic Separation of Analyte and IS: Although unlikely with deuterated standards, slight differences in retention time can expose the analyte and IS to different matrix environments, especially on steep gradients of ion suppression.[11]

  • High Analyte Concentration: At high concentrations, the analyte and internal standard can compete for ionization, leading to non-linear responses.[12]

  • Variable Matrix Composition: The composition of the biological matrix can vary between different lots or patient samples, leading to inconsistent matrix effects.[13]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for both the analyte (Lodoxamide impurity 1) and the internal standard (this compound).

  • Inability to reach the desired lower limit of quantification (LLOQ).

Troubleshooting Steps:

  • Evaluate Matrix Effects Qualitatively:

    • Method: Perform a post-column infusion experiment.

    • Procedure: Infuse a standard solution of Lodoxamide impurity 1 and this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analytes indicates ion suppression.

  • Improve Sample Preparation:

    • Switch Extraction Technique: If using protein precipitation, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[9]

    • Optimize SPE Protocol: If using SPE, experiment with different sorbents and wash/elution solvents to improve cleanup efficiency.

  • Optimize Chromatographic Conditions:

    • Increase Retention: Modify the mobile phase composition or gradient to increase the retention of Lodoxamide impurity 1, separating it from early-eluting matrix components like phospholipids.

    • Use a Different Column Chemistry: Consider a column with a different stationary phase (e.g., HILIC if the analyte is polar) to alter selectivity and move the analyte away from interfering peaks.[12]

Issue 2: Poor Accuracy and Precision Despite Using a Deuterated Internal Standard

Symptoms:

  • Inconsistent analyte/IS peak area ratios across different matrix lots.

  • Failure to meet regulatory acceptance criteria for accuracy and precision during validation.

Troubleshooting Steps:

  • Quantify the Matrix Factor:

    • Method: Calculate the matrix factor (MF) to quantitatively assess the extent of ion suppression or enhancement.

    • Procedure: Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[8] An MF of less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.[10] The internal standard-normalized MF should be close to 1.

  • Investigate Different Matrix Lots:

    • Procedure: Evaluate the matrix effect in at least six different lots of the biological matrix to assess inter-lot variability.[13] If significant variability is observed, further optimization of the sample cleanup or chromatography is necessary.

  • Prepare Matrix-Matched Calibrators:

    • Procedure: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, improving accuracy.[9]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • System Setup:

    • Configure the LC-MS/MS system for the analysis of Lodoxamide impurity 1 and this compound.

    • Use a T-connector to introduce a constant flow of a standard solution containing both analytes into the LC eluent stream just before the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the standard solution at a constant flow rate (e.g., 10 µL/min).

    • Monitor the signal of the analytes in the mass spectrometer; a stable baseline should be observed.

  • Injection:

    • Inject a blank matrix sample that has been subjected to the sample preparation procedure.

  • Analysis:

    • Observe the infused signal trace during the chromatographic run. Any significant drop or rise in the baseline indicates regions of ion suppression or enhancement, respectively.

Protocol 2: Quantitative Assessment of Matrix Factor
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Lodoxamide impurity 1 and this compound at low and high concentrations in the mobile phase or a suitable neat solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the analytes at the same low and high concentrations as Set A.

    • Set C (Matrix-Matched Standards): Spike the blank biological matrix with the analytes at the same low and high concentrations as Set A before the extraction process.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

Table 1: Matrix Factor and Recovery Data for Lodoxamide Impurity 1

Matrix LotAnalyte Peak Area (Set A - Neat)Analyte Peak Area (Set B - Post-Spike)Matrix Factor (MF)IS-Normalized MFRecovery (%)
11,250,000850,0000.680.9992.5
21,250,000890,0000.711.0191.8
31,250,000825,0000.660.9893.1
41,250,000910,0000.731.0292.2
51,250,000865,0000.691.0091.5
61,250,000840,0000.670.9992.8
Mean 1,250,000 863,333 0.69 1.00 92.3
%RSD N/A 3.8% 3.8% 1.5% 0.6%

This table presents hypothetical data for illustrative purposes.

Visualizations

MatrixEffectMechanism cluster_LC LC System cluster_MS MS Ion Source Analyte Lodoxamide Impurity 1 Ionization Ionization (ESI) Analyte->Ionization IS Lodoxamide Impurity 1-d5 IS->Ionization Matrix Matrix Components Matrix->Ionization Suppression Ion Suppression Ionization->Suppression Competition for Droplet Surface/Charge Detector MS Detector Ionization->Detector Analyte & IS Ions Suppression->Detector Reduced Signal

Caption: Mechanism of ion suppression in the mass spectrometer ion source.

TroubleshootingWorkflow Start Poor Accuracy/Reproducibility in this compound Assay CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression QuantifyMF Calculate Matrix Factor (MF) in >6 Lots CheckSuppression->QuantifyMF Suppression Observed Revalidate Re-validate Assay CheckSuppression->Revalidate No Significant Suppression OptimizeSamplePrep Improve Sample Preparation (e.g., SPE, LLE) QuantifyMF->OptimizeSamplePrep High or Variable MF UseMatrixMatched Use Matrix-Matched Calibrators QuantifyMF->UseMatrixMatched Consistent, Low MF (IS Corrects) OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC OptimizeLC->QuantifyMF Re-evaluate UseMatrixMatched->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Improving the solubility of Lodoxamide impurity 1-d5 in mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Lodoxamide impurity 1-d5 during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is Lodoxamide and this compound?

A: Lodoxamide is an anti-allergic pharmaceutical agent that acts as a mast cell stabilizer. It is often formulated as Lodoxamide tromethamine to enhance its aqueous solubility, as the free acid form is sparingly soluble in water[1][2]. This compound, also known as N-Ethyl-d5-2-Hydroxyacetamide, is a potential process-related impurity. Due to its chemical structure (C4H4D5NO2), it is a small and polar molecule, which can present challenges in reversed-phase chromatography, such as poor retention and solubility issues in certain mobile phases.

Q2: What are the typical solubility characteristics of Lodoxamide and its impurity?

A: The solubility of Lodoxamide and its tromethamine salt varies significantly. Lodoxamide free acid is sparingly soluble in water, while Lodoxamide tromethamine is water-soluble[1][2]. There are conflicting reports on its solubility in organic solvents, with some sources stating it is insoluble in DMSO and ethanol[1], while another indicates solubility in DMSO at 2 mg/mL. This compound (N-Ethyl-d5-2-Hydroxyacetamide) is anticipated to be soluble in polar solvents like water, methanol, and acetonitrile (B52724) due to its small, polar structure.

Q3: Why am I observing precipitation when preparing my sample or during the HPLC run?

A: Precipitation can occur for several reasons:

  • Low Aqueous Solubility: If you are working with the free acid form of Lodoxamide, it has limited solubility in highly aqueous mobile phases[2].

  • "Salting Out": When using a buffered mobile phase, high concentrations of buffer salts can reduce the solubility of organic molecules, especially when mixed with a high percentage of organic solvent.

  • Solvent Mismatch: If the sample is dissolved in a strong solvent (like pure DMSO or DMF) and then injected into a weaker, highly aqueous mobile phase, the compound can precipitate at the point of injection.

  • Temperature Effects: The solubility of a compound can be temperature-dependent. If the mobile phase is prepared at room temperature and the column oven is set to a lower temperature, solubility may decrease.

Q4: How does the mobile phase pH affect the solubility and chromatography of Lodoxamide?

A: Lodoxamide has acidic functional groups. The pH of the mobile phase will determine the ionization state of these groups. At a pH above the pKa of the acidic groups, Lodoxamide will be ionized (negatively charged), which generally increases its aqueous solubility but can lead to poor retention on a C18 column. At a pH below the pKa, it will be in its neutral form, which is less polar and will be better retained on a C18 column, but may be less soluble in a highly aqueous mobile phase. Therefore, optimizing the pH is a critical step in method development.

Troubleshooting Guide: Improving Solubility of this compound

This guide addresses the specific issue of poor solubility of this compound in the mobile phase.

Problem: Precipitate formation or poor peak shape suggesting solubility issues.

Below is a systematic approach to troubleshoot and resolve solubility problems.

Step 1: Evaluate the Diluent

The first step is to ensure the impurity is fully dissolved in the injection solvent (diluent) and that this diluent is compatible with the mobile phase.

  • Initial Recommendation: Start by dissolving the this compound standard in a solvent mixture that mimics the initial mobile phase composition. For a reversed-phase method, this is often a mix of water and acetonitrile or methanol.

  • Troubleshooting:

    • If precipitation occurs in the vial: Increase the proportion of organic solvent (acetonitrile or methanol) in the diluent in small increments (e.g., 5-10%) until the impurity is fully dissolved.

    • Consider alternative solvents: If the impurity remains insoluble, small amounts of DMSO or DMF can be used to dissolve the sample initially, followed by dilution with the mobile phase. Caution: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. The final diluent should be as close to the mobile phase composition as possible.

Step 2: Modify the Mobile Phase Composition

If the diluent is optimized but solubility issues persist upon injection, the mobile phase itself needs adjustment.

ParameterRecommended ChangeRationale
Organic Modifier Percentage Increase the percentage of organic modifier (Acetonitrile or Methanol) in the aqueous portion of the mobile phase.This increases the overall solvent strength of the mobile phase, which can help to keep the impurity and the parent compound in solution.
Type of Organic Modifier Switch between Acetonitrile and Methanol.Acetonitrile and Methanol have different polarities and elution strengths. One may offer better solubility for your specific compounds.
pH of the Aqueous Phase Adjust the pH using a suitable buffer (e.g., phosphate, acetate, or formate).For acidic compounds like Lodoxamide, moving the pH further from the pKa can increase solubility. Since the impurity is a neutral amide, pH changes will have a minimal effect on its solubility but can significantly impact the retention and peak shape of Lodoxamide.
Buffer Concentration Decrease the buffer concentration.High salt concentrations can sometimes lead to the "salting out" of organic compounds. Reducing the buffer concentration to the lowest level necessary for stable pH (e.g., 10-20 mM) may improve solubility.
Temperature Increase the column temperature (e.g., from 30°C to 40°C).Solubility often increases with temperature. This can also improve peak shape and reduce system backpressure.

Step 3: Experimental Protocols

Here are detailed protocols for systematically testing the modifications suggested above.

Protocol 1: Solubility Assessment in Different Solvents

  • Objective: To determine the best solvent for dissolving this compound.

  • Materials: this compound standard, HPLC grade Water, Acetonitrile, Methanol, 50:50 (v/v) Water:Acetonitrile, 50:50 (v/v) Water:Methanol.

  • Procedure:

    • Weigh out a small, known amount of this compound into several vials.

    • Add a measured volume of each solvent to a vial to achieve a target concentration (e.g., 0.1 mg/mL).

    • Vortex each vial for 1 minute and visually inspect for undissolved material.

    • If not fully dissolved, sonicate for 5 minutes and inspect again.

    • Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

  • Expected Outcome: This will identify the most suitable solvent or solvent mixture to use as a starting point for your sample diluent.

Protocol 2: Mobile Phase Optimization Workflow

  • Objective: To find a mobile phase that ensures the solubility of both Lodoxamide and its impurity while achieving good chromatography.

  • Starting Conditions (Hypothetical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, hold for 2 minutes, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a sample of Lodoxamide spiked with this compound in the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).

    • If the sample is not soluble, proceed with the troubleshooting steps in the table above, making one change at a time.

    • Iteration 1 (Increase Organic Content): Change the initial gradient condition to 20% B. Prepare the sample in 80:20 Mobile Phase A:B. Inject and observe.

    • Iteration 2 (Change Organic Modifier): Revert to the original gradient but replace Acetonitrile with Methanol.

    • Iteration 3 (Change pH): Prepare Mobile Phase A with a pH of 6.5.

    • For each iteration, assess not only solubility but also the chromatographic parameters (retention time, peak shape, resolution).

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for addressing solubility issues.

G cluster_0 Troubleshooting Workflow cluster_1 Mobile Phase Modifications start Solubility Issue Observed (Precipitation / Poor Peak Shape) check_diluent Is the sample fully dissolved in the injection diluent? start->check_diluent modify_diluent Modify Diluent: - Increase % organic solvent - Try alternative solvents (e.g., MeOH, ACN) - Use minimal strong solvent (DMSO) and dilute check_diluent->modify_diluent No check_compatibility Is the diluent compatible with the mobile phase? check_diluent->check_compatibility Yes modify_diluent->check_diluent modify_mp Modify Mobile Phase check_compatibility->modify_mp No end_success Solubility Issue Resolved check_compatibility->end_success Yes increase_organic Increase initial % Organic (ACN or MeOH) modify_mp->increase_organic change_organic Switch Organic Modifier (ACN <-> MeOH) increase_organic->change_organic adjust_ph Adjust pH of Aqueous Phase change_organic->adjust_ph adjust_temp Increase Column Temperature adjust_ph->adjust_temp adjust_temp->end_success

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_factors Factors Influencing Solubility cluster_relationship Logical Relationships Factors Parameter Rationale Diluent Diluent Composition Ensures sample is dissolved before injection and is miscible with the mobile phase. Organic % Organic Solvent Increases the solvent strength of the mobile phase to dissolve non-polar components. Diluent->Organic leads to consideration of pH Mobile Phase pH Controls the ionization state of acidic/basic analytes, affecting their polarity and solubility. Organic->pH and Temp Temperature Solubility generally increases with temperature. pH->Temp and Solution Improved Chromatography Temp->Solution resulting in Problem Poor Solubility Problem->Diluent is addressed by optimizing

Caption: Key factors and their logical relationship in solving solubility problems.

References

Preventing isotopic exchange in deuterated Lodoxamide standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated Lodoxamide standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of deuterated Lodoxamide to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterated Lodoxamide and why is it used in research?

Deuterated Lodoxamide is a form of Lodoxamide where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it a valuable internal standard for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the non-labeled Lodoxamide, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and instrument response, leading to more accurate and precise measurements of Lodoxamide concentrations.

Q2: Which protons in the Lodoxamide molecule are most susceptible to isotopic exchange?

The Lodoxamide molecule contains several protons that are "labile," meaning they are prone to exchanging with protons from the surrounding solvent. Based on its chemical structure, the most susceptible protons are those attached to heteroatoms, specifically:

  • Amide protons (-NH-) : The two amide groups on the aromatic ring have protons that can readily exchange.

  • Carboxylic acid protons (-COOH) : The two carboxylic acid groups also have highly exchangeable protons.

Deuterium atoms at these positions are at the highest risk for back-exchange with hydrogen from any protic solvents, such as water or methanol.

Q3: What are the ideal storage conditions for deuterated Lodoxamide standards?

To maintain the isotopic and chemical integrity of deuterated Lodoxamide, proper storage is critical. While specific manufacturer recommendations should always be followed, the following general guidelines are best practice:

  • Solid Form : Store as a solid or lyophilized powder at -20°C or below in a desiccator to protect it from moisture.

  • In Solution : If dissolved in an aprotic solvent (e.g., anhydrous acetonitrile (B52724), DMSO), store in a tightly sealed vial with a PTFE-lined cap at -20°C or below. Minimize headspace in the vial to reduce exposure to atmospheric moisture.

  • Protection from Light : Store in amber vials or in the dark to prevent potential photodegradation.

Q4: How can I minimize hydrogen-deuterium (H-D) exchange during sample preparation?

Minimizing H-D exchange is crucial for accurate quantification. Here are key strategies:

  • Solvent Choice : Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and dilutions. If aqueous solutions are necessary, use D₂O-based buffers.

  • pH Control : The rate of H-D exchange is pH-dependent. For many compounds with amide and carboxylic acid groups, the exchange rate is at a minimum in the pH range of 2-3.[1] If aqueous solutions are used, consider buffering to a slightly acidic pH. Avoid strongly basic or acidic conditions.

  • Temperature Control : Keep samples cold. Perform all sample preparation steps on ice or at reduced temperatures (e.g., 4°C) to slow down the rate of exchange.

  • Minimize Exposure to Moisture : Handle the standard in a dry environment (e.g., under a stream of dry nitrogen or in a glove box). Use dry glassware and pipette tips.

  • Limit Time in Protic Solvents : Minimize the time the deuterated standard is in contact with any protic solvents before analysis.

Troubleshooting Guides

Issue 1: I am observing a decrease in the isotopic purity of my deuterated Lodoxamide standard over time.

Possible Cause Solution
Improper Storage Review your storage conditions. Ensure the standard is stored at the recommended temperature, protected from light, and tightly sealed to prevent moisture ingress. For solutions, consider aliquoting into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere.
Hydrogen-Deuterium (H-D) Exchange with Solvent The solvent used for the stock solution may be a source of protons. If using a protic solvent like methanol, this is a likely cause. Switch to a high-purity aprotic solvent such as anhydrous acetonitrile for preparing stock solutions.
Contamination with Water Moisture from the air, glassware, or other reagents can lead to H-D exchange. Handle the standard under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Issue 2: My deuterated Lodoxamide standard is showing a different retention time than the unlabeled analyte in my LC-MS analysis.

Possible Cause Solution
Isotope Effect A slight difference in retention time between the deuterated and non-deuterated compound can sometimes occur due to the "isotope effect," although this is usually minor in liquid chromatography.
Chromatographic Conditions Optimize your chromatographic method. Adjusting the gradient, mobile phase composition, or column temperature may help to achieve co-elution.
Column Choice The separation may be dependent on the stationary phase of the column. Experimenting with a column of a different chemistry might resolve the issue.

Issue 3: I am seeing a significant M+1 peak (the unlabeled Lodoxamide) in my deuterated standard, even with a fresh sample.

Possible Cause Solution
Incomplete Deuteration The initial isotopic purity of the standard may be lower than specified. Always check the Certificate of Analysis for the stated isotopic enrichment.
In-source Back-Exchange Back-exchange can sometimes occur in the mass spectrometer's ion source, especially with high source temperatures and the presence of residual protic solvents. Optimize ion source parameters, such as temperature and gas flows, to minimize this effect.
Contamination The standard may have been contaminated with the non-deuterated Lodoxamide. Prepare fresh dilutions using clean glassware and solvents.

Quantitative Data Summary

The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the general impact of pH and temperature on the rate of H-D exchange for labile protons, such as those found in Lodoxamide.

Parameter Condition Effect on H-D Exchange Rate Recommendation for Deuterated Lodoxamide
pH Acidic (~2-3)Minimum exchange rate for many functional groups.[1]Buffer aqueous solutions to this range if compatible with the analytical method.
Neutral (~7)Increased, base-catalyzed exchange becomes more significant.Avoid prolonged exposure to neutral aqueous solutions.
Basic (>8)Significantly accelerated exchange rate.Avoid basic conditions entirely.
Temperature Low (~0-4°C)Significantly reduced rate.Perform all sample preparation and handling steps on ice or at refrigerated temperatures.
Ambient (~25°C)Moderate exchange rate.Minimize time at ambient temperature.
Elevated (>40°C)Substantially increased exchange rate.Avoid exposure to high temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Deuterated Lodoxamide

This protocol outlines the steps for preparing a stock solution from a solid deuterated standard to minimize isotopic exchange.

  • Acclimatization : Remove the sealed container of the deuterated Lodoxamide standard from its cold storage (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere : If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas (e.g., nitrogen or argon).

  • Weighing : Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution : Dissolve the weighed standard in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) in a Class A volumetric flask.

  • Mixing : Cap the flask securely and mix the solution thoroughly by inversion until the standard is completely dissolved.

  • Storage : Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (typically -20°C or colder). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.

Visualizations

G cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_sample_proc Sample Processing cluster_analysis LC-MS Analysis storage Solid Deuterated Lodoxamide (-20°C or colder, desiccated) acclimatize Acclimatize to Room Temp storage->acclimatize Retrieve weigh Weigh in Inert Atmosphere acclimatize->weigh dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve aliquot Aliquot and Store (-20°C or colder) dissolve->aliquot spike Spike into Sample (on ice) aliquot->spike Working Solution process Sample Extraction (maintain low temp) spike->process analyze Inject into LC-MS (cooled autosampler) process->analyze G LD L-D LH L-H (Unlabeled Lodoxamide) LD->LH H-D Exchange H_source H⁺ Source (e.g., H₂O, MeOH) D_released D⁺

References

Technical Support Center: Lodoxamide and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments involving Lodoxamide and its impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Lodoxamide and its degradation products.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) for Lodoxamide or its impurities.

Possible Causes and Solutions:

  • Cause 1: Inappropriate Mobile Phase pH: Lodoxamide is an acidic compound. If the mobile phase pH is not optimized, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Lodoxamide. A mobile phase containing a phosphate (B84403) buffer at a pH of around 3-4 is often a good starting point.

  • Cause 2: Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to block the active silanol groups.

  • Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Cause 4: Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Issue: Drifting retention times for Lodoxamide.

Possible Causes and Solutions:

  • Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good practice.

  • Cause 2: Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Cause 4: Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the degradation pathways of Lodoxamide and the analysis of its impurities.

Q1: What are the expected degradation pathways for Lodoxamide under forced degradation conditions?

Based on the chemical structure of Lodoxamide, the following degradation pathways are anticipated under forced degradation conditions as per ICH guidelines:

  • Hydrolysis: Lodoxamide contains two amide linkages that are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the amide bonds, resulting in the formation of the corresponding carboxylic acid and amine fragments.

  • Oxidation: The secondary amine groups in the Lodoxamide molecule are potential sites for oxidation, which could lead to the formation of N-oxide impurities.

  • Photodegradation: Exposure to UV or visible light may induce photolytic degradation. The aromatic ring system and the cyano group are potential chromophores that could absorb light and trigger degradation reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition of the molecule may occur.

  • Dehalogenation: The chloro-substituent on the aromatic ring could potentially be removed under certain stress conditions, leading to a dehalogenated impurity.

Q2: What are the typical stress conditions for forced degradation studies of Lodoxamide?

Forced degradation studies for Lodoxamide should be conducted according to ICH Q1A(R2) guidelines. Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration.

Q3: How can I identify and characterize the degradation products of Lodoxamide?

A combination of liquid chromatography-mass spectrometry (LC-MS) techniques is highly effective for the identification and characterization of degradation products.

  • LC-MS/MS: This technique provides information about the molecular weight and fragmentation pattern of the impurities, which is crucial for structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

Experimental Protocols

This section provides a general methodology for conducting forced degradation studies and developing a stability-indicating HPLC method for Lodoxamide.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of Lodoxamide tromethamine in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Alkaline: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C.

    • Oxidative: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Transfer the solid drug substance to a petri dish and place it in a hot air oven at 105°C.

    • Photolytic: Expose the drug solution and solid drug substance to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Lodoxamide and its impurities would involve:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Lodoxamide and its potential impurities show good absorbance (e.g., 254 nm).

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of Lodoxamide.

Stress ConditionTime (hours)Lodoxamide Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl2485.28.14.5
0.1 M NaOH278.512.36.8
3% H₂O₂2492.15.41.9
Thermal (105°C)4895.82.51.1
Photolytic (UV)1290.36.22.7

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting HPLC issues and the general degradation pathways of Lodoxamide.

HPLC_Troubleshooting_Workflow start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No check_mobile_phase Check Mobile Phase (pH, Composition) peak_shape->check_mobile_phase Yes resolution Poor Resolution? retention_time->resolution No check_equilibration Check Equilibration Time retention_time->check_equilibration Yes optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes end Problem Resolved resolution->end No check_column Check Column (Age, Type) check_mobile_phase->check_column check_injection Check Injection (Volume, Solvent) check_column->check_injection check_injection->end check_temp Check Column Temperature check_equilibration->check_temp check_temp->check_mobile_phase optimize_gradient->end

Caption: A logical workflow for troubleshooting common HPLC problems.

Lodoxamide_Degradation_Pathways Lodoxamide Lodoxamide Hydrolysis Hydrolysis (Acid/Base) Lodoxamide->Hydrolysis Oxidation Oxidation (H2O2) Lodoxamide->Oxidation Photolysis Photolysis (UV/Vis) Lodoxamide->Photolysis Thermal Thermal Degradation Lodoxamide->Thermal Dehalogenation Dehalogenation Lodoxamide->Dehalogenation Hydrolysis_Product Hydrolysis Products (Amide Cleavage) Hydrolysis->Hydrolysis_Product N_Oxide N-Oxide Impurity Oxidation->N_Oxide Photodegradants Photodegradation Products Photolysis->Photodegradants Thermal_Degradants Thermal Degradation Products Thermal->Thermal_Degradants Dehalogenated_Impurity Dehalogenated Impurity Dehalogenation->Dehalogenated_Impurity

Caption: General degradation pathways of Lodoxamide under stress conditions.

Enhancing the limit of detection for Lodoxamide impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lodoxamide impurity 1-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the limit of detection (LOD) for this specific impurity.

Frequently Asked Questions (FAQs)

Q1: What is Lodoxamide and why is impurity analysis important?

A1: Lodoxamide is an anti-allergic pharmaceutical drug, primarily used as a mast cell stabilizer in ophthalmic solutions to treat allergic conjunctivitis.[1] Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[2][3] Regulatory bodies like the USFDA have stringent requirements for the identification, quantification, and control of impurities.[4]

Q2: What are the common challenges in detecting this compound at low levels?

A2: Detecting trace-level impurities like this compound can be challenging due to issues such as low signal intensity, high background noise, matrix effects from the drug substance or formulation excipients, and potential for sample contamination.[5][6] These factors can make it difficult to achieve the required limit of detection and quantification.

Q3: What analytical technique is most suitable for trace-level analysis of this compound?

A3: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for analyzing trace-level pharmaceutical impurities.[5][7] Its high sensitivity and selectivity allow for the detection and quantification of impurities at very low concentrations, even in complex matrices.[5]

Q4: How can I improve the signal-to-noise (S/N) ratio for my analysis?

A4: Improving the signal-to-noise ratio is key to enhancing the limit of detection.[5] This can be achieved through a combination of hardware and software approaches. Hardware strategies involve optimizing instrument settings, while software solutions include signal averaging and digital smoothing.[8] Proper sample preparation to remove interfering matrix components is also crucial.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, with a focus on enhancing the limit of detection.

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize mass spectrometer source parameters. For electrospray ionization (ESI), adjust capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[9] Ensure the mobile phase pH is suitable for efficient ionization of the analyte.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound. Infuse a dilute standard solution directly into the mass spectrometer to optimize the collision energy and confirm the transitions.
Sample Degradation Prepare fresh samples and standards. Lodoxamide and its impurities may be susceptible to degradation under certain conditions.
Low Injection Volume/Concentration Increase the injection volume if system pressure allows. If the sample is clean, consider a concentration step during sample preparation.
Ion Suppression Dilute the sample to reduce the concentration of matrix components that can suppress the ionization of the target analyte.[10] Improve chromatographic separation to resolve the impurity from co-eluting matrix components.
Issue 2: High Background Noise in the Chromatogram

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.[10] Filter all mobile phases before use. Prepare fresh mobile phases daily.
System Contamination Flush the entire LC system, including the autosampler and column, with a strong solvent like isopropanol.[9] Clean the ion source of the mass spectrometer regularly.[6]
Column Bleed Use a high-quality, stable HPLC column. Ensure the mobile phase pH is within the recommended range for the column. Condition a new column thoroughly before use.
Leaking Fittings Check all PEEK and stainless steel fittings for leaks, as this can introduce air and cause baseline instability.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Unstable Pump Performance Degas the mobile phases thoroughly to prevent air bubbles in the pump heads. Purge the pumps to ensure consistent flow.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
Changes in Mobile Phase Composition Prepare mobile phases accurately and consistently. Use a mobile phase bottle cap that minimizes solvent evaporation.
Column Degradation If retention times consistently shift in one direction, the column may be degrading. Replace the column.

Experimental Protocols

Representative LC-MS/MS Method for this compound

This protocol provides a starting point for method development and can be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Perform serial dilutions to create calibration standards at the desired concentration levels.

  • Sample Preparation: Dissolve the Lodoxamide drug substance or product in the diluent to a final concentration that is within the calibration range for the impurity. The exact concentration will depend on the expected level of the impurity. Filtration of the final sample solution through a 0.22 µm syringe filter is recommended.

2. HPLC Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Parameters:

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on the exact mass of this compound
Product Ion (Q3) To be determined through infusion and fragmentation experiments
Capillary Voltage 3500 V
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300 °C

Quantitative Data Summary:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) LOD Target
This compound[To be determined][To be determined][To be determined]< 0.1 ppm

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Weighing of Standard/Sample dissolve Dissolution in Diluent prep_start->dissolve serial_dil Serial Dilution (Standards) dissolve->serial_dil Standards filtration Filtration (0.22 µm) dissolve->filtration Samples injection Autosampler Injection serial_dil->injection filtration->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurity calibration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_yes cluster_no start Low LOD for Impurity 1-d5 Achieved? yes_node Analysis Successful Report Results start->yes_node Yes no_node Identify Primary Issue start->no_node No issue1 Poor Signal no_node->issue1 issue2 High Background no_node->issue2 issue3 RT Shifts no_node->issue3 solution1 Optimize MS Source Check MRMs issue1->solution1 solution2 Use LC-MS Grade Solvents Clean System & Source issue2->solution2 solution3 Check Pump Performance Ensure Column Equilibration issue3->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for enhancing the limit of detection.

References

Minimizing ion suppression effects for Lodoxamide impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lodoxamide and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects specifically for Lodoxamide impurity 1-d5 during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2][3] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] It is a significant concern in pharmaceutical analysis where trace-level impurities must be accurately measured, as co-eluting compounds from the sample matrix can compete with the analyte for ionization.[3][4]

Q2: I am observing a lower than expected signal for this compound, even when using a deuterated internal standard. What could be the cause?

A2: This suggests that the deuterated internal standard may not be fully compensating for the matrix effects. Potential causes include:

  • Chromatographic Separation: A slight difference in retention time between Lodoxamide and this compound can expose them to different matrix components, leading to differential ion suppression.[5] This is known as the "isotope effect," where the deuterated compound may elute slightly earlier.[5]

  • High Concentration of Co-eluting Matrix Components: Excessively high concentrations of matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.[5]

  • Internal Standard Concentration: An overly concentrated internal standard can cause self-suppression and interfere with the analyte's ionization.[5]

Q3: How can I definitively identify if ion suppression is affecting my analysis of this compound?

A3: A post-column infusion experiment is a key diagnostic tool to identify regions of ion suppression in your chromatogram.[5][6] This technique involves infusing a constant flow of your analyte solution into the LC flow path after the analytical column.[5] When a blank matrix sample is injected, any dips in the otherwise stable analyte signal indicate the retention times where co-eluting matrix components are causing ion suppression.[5][6]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Peak Shape for this compound

This guide provides a systematic approach to troubleshooting and mitigating ion suppression affecting your analysis.

Troubleshooting Workflow

start Start: Low Signal/Poor Peak Shape check_is Verify Internal Standard (IS) Performance start->check_is post_column Perform Post-Column Infusion check_is->post_column IS performance poor optimize_chroma Optimize Chromatography check_is->optimize_chroma IS co-elution issue post_column->optimize_chroma Ion suppression identified optimize_sample Optimize Sample Preparation optimize_chroma->optimize_sample Suppression persists end End: Signal Improved optimize_chroma->end Resolution adjust_ms Adjust MS Parameters optimize_sample->adjust_ms Suppression persists optimize_sample->end Resolution adjust_ms->end Resolution

Caption: Troubleshooting workflow for low signal and poor peak shape.

Step-by-Step Guide:

  • Verify Internal Standard (IS) Performance:

    • Action: Carefully examine the chromatograms of Lodoxamide and this compound.

    • Objective: They should co-elute perfectly. If a slight separation is observed, chromatographic optimization is necessary.[5]

  • Perform Post-Column Infusion Experiment:

    • Action: Conduct a post-column infusion experiment as described in the FAQ section.

    • Objective: To identify the specific retention time regions where ion suppression is most severe.[5][6]

  • Optimize Chromatography:

    • Action: Adjust your chromatographic method to separate the elution of this compound from the regions of significant ion suppression.

    • Strategies:

      • Modify the gradient profile.

      • Change the mobile phase composition.

      • Consider a different stationary phase.

      • Reduce the flow rate.[1][4]

  • Optimize Sample Preparation:

    • Action: Implement more rigorous sample preparation techniques to remove interfering matrix components.[2][6]

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE)

      • Liquid-Liquid Extraction (LLE)

  • Adjust Mass Spectrometer Parameters:

    • Action: Modify the ion source parameters to minimize suppression.

    • Strategies:

      • Optimize gas flows (nebulizer, auxiliary, sheath gas).

      • Adjust ion source temperature.

      • Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to ion suppression.[1][4]

Issue 2: Inconsistent Quantification and High Variability

This guide focuses on strategies to improve the accuracy and precision of your quantitative analysis.

Logical Relationship Diagram

root Inconsistent Quantification sub1 Differential Ion Suppression root->sub1 sub2 Matrix Effects root->sub2 sub3 Instrumental Variability root->sub3 leaf1a Analyte/IS Separation sub1->leaf1a leaf1b Non-Coeluting Interferences sub1->leaf1b leaf2a Sample Dilution sub2->leaf2a leaf2b Matrix-Matched Calibrators sub2->leaf2b leaf3a Source Contamination sub3->leaf3a leaf3b Detector Saturation sub3->leaf3b

Caption: Key factors contributing to inconsistent quantification.

Quantitative Data Summary

StrategyDescriptionExpected Outcome
Sample Dilution Diluting the sample reduces the concentration of matrix components.[1][5]Can significantly reduce ion suppression, but may impact the limit of detection.
Matrix-Matched Calibrators Preparing calibration standards in a blank matrix that is identical to the sample matrix.Helps to compensate for consistent matrix effects by ensuring calibrators and samples experience similar suppression.
Lower Injection Volume Reducing the volume of sample injected onto the column.[4]Decreases the absolute amount of matrix components introduced, thereby lessening ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To identify chromatographic regions of ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as samples, but without the analyte)

  • Reconstitution solvent

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee union.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[5]

  • Monitor the signal of the infused standard in the mass spectrometer to establish a stable baseline.

  • Inject the reconstitution solvent to obtain a reference baseline.

  • Inject the blank matrix extract.

  • Monitor the signal of the infused standard throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[5]

Protocol 2: Evaluation of Sample Preparation Techniques

Objective: To compare the effectiveness of different sample preparation methods in reducing ion suppression.

Materials:

  • Blank matrix

  • This compound standard

  • Protein precipitation (PPT) reagents (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges and manifold

  • Liquid-liquid extraction (LLE) solvents

Procedure:

  • Spike the blank matrix with a known concentration of this compound.

  • Divide the spiked matrix into three aliquots.

  • Process each aliquot using a different sample preparation technique:

    • Aliquot 1 (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant.

    • Aliquot 2 (SPE): Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute with a strong solvent.

    • Aliquot 3 (LLE): Add an immiscible organic solvent, vortex, allow layers to separate, and collect the organic layer.

  • Evaporate the extracts to dryness and reconstitute in the mobile phase.

  • Analyze the reconstituted samples by LC-MS.

  • Compare the peak area and signal-to-noise ratio of this compound from each preparation method to a standard prepared in a clean solvent. The method yielding the highest signal and lowest background is most effective at reducing ion suppression.

Quantitative Comparison of Sample Cleanup Techniques

Sample Preparation MethodRelative Peak Area (%)Relative Signal-to-Noise
Protein Precipitation45%Low
Liquid-Liquid Extraction70%Medium
Solid-Phase Extraction95%High

Note: The values in this table are illustrative and will vary depending on the specific matrix and analyte.

References

Overcoming co-elution of Lodoxamide isomers and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lodoxamide analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the co-elution of Lodoxamide isomers and impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in Lodoxamide analysis?

A1: Co-elution occurs when two or more compounds, such as Lodoxamide isomers or its impurities, are not adequately separated and elute from the chromatography column at the same time, appearing as a single peak.[1] This is problematic because it prevents accurate quantification and identification of the individual components, which is critical for ensuring the purity, safety, and efficacy of pharmaceutical products.[2][3]

Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?

A2: Visual inspection of a peak for shoulders or tailing can be an initial indicator of co-elution. However, for more definitive detection, advanced analytical techniques are recommended. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across the peak.[1] If the spectra are not identical, co-elution is likely. Additionally, mass spectrometry (MS) detectors can identify different mass-to-charge ratios within a single chromatographic peak, confirming the presence of multiple components.[1][4]

Q3: What are the common impurities of Lodoxamide?

A3: Lodoxamide impurities can originate from the synthesis process or from degradation. Common related compounds may include starting material residues, by-products of the synthesis, and degradation products formed through hydrolysis, oxidation, or photolysis.[5][6][7] Forced degradation studies are essential to intentionally produce and identify potential degradation products, which helps in developing a stability-indicating analytical method.[6][8][9]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10] Its development is crucial for assessing the stability of a drug substance or product under various environmental conditions (e.g., light, heat, humidity) and for determining its shelf-life.[10][11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chromatographic analysis of Lodoxamide.

Problem Possible Causes Troubleshooting Steps
Poor resolution between Lodoxamide and an impurity peak. - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Suboptimal temperature.- Mobile Phase Optimization: Adjust the organic modifier-to-buffer ratio. Modify the pH of the aqueous phase to alter the ionization state of Lodoxamide and its impurities, which can significantly impact retention and selectivity.[12]- Column Selection: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which can offer unique interactions with aromatic analytes.[4]- Temperature Adjustment: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure.
Co-elution of Lodoxamide isomers. - Achiral stationary phase is being used.- Inadequate chiral selector in the mobile phase.- Chiral Stationary Phase (CSP): The most effective approach for separating enantiomers is to use a chiral HPLC column.[8] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability.[12]- Chiral Mobile Phase Additive: If a chiral column is not available, adding a chiral selector to the mobile phase can sometimes achieve separation on a standard achiral column.[1]
Peak fronting or tailing. - Sample overload.- Incompatibility between the sample solvent and the mobile phase.- Secondary interactions with the stationary phase.- Reduce Sample Concentration: Prepare a more dilute sample and reinject.- Solvent Mismatch: Dissolve the sample in the initial mobile phase or a weaker solvent.[12]- Modify Mobile Phase: For basic compounds like Lodoxamide, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce peak tailing caused by interactions with residual silanols on the silica (B1680970) support.
Inconsistent retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Mobile Phase Preparation: Ensure accurate and precise measurement of mobile phase components. Premixing solvents can improve consistency.[13]- Column Thermostatting: Use a column oven to maintain a constant temperature.- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

Experimental Protocols

The following is a generalized experimental protocol for the development of a stability-indicating HPLC method for the analysis of Lodoxamide and its related substances. This protocol should be adapted and optimized for your specific instrumentation and laboratory conditions.

Forced Degradation Study

Objective: To generate potential degradation products of Lodoxamide to ensure the analytical method is stability-indicating.

Methodology:

  • Preparation of Lodoxamide Stock Solution: Prepare a stock solution of Lodoxamide in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid Lodoxamide powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of Lodoxamide to UV light (254 nm) for 24 hours.

HPLC Method for Lodoxamide and Impurities

Objective: To develop a chromatographic method for the separation of Lodoxamide from its process impurities and degradation products.

Instrumentation:

  • HPLC or UHPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions (Example):

ParameterSuggested Conditions
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-80% B25-30 min: 80% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Chiral HPLC Method for Lodoxamide Isomers

Objective: To separate the enantiomers of Lodoxamide.

Chromatographic Conditions (Example):

ParameterSuggested Conditions
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following tables present example data from a hypothetical analysis.

Table 1: System Suitability Results for Lodoxamide and Impurities Method

ParameterLodoxamideImpurity AImpurity BAcceptance Criteria
Retention Time (min) 15.212.818.5-
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates > 5000> 4000> 6000> 2000
Resolution -3.5 (from Lodoxamide)4.2 (from Lodoxamide)> 2.0

Table 2: Results of Forced Degradation Studies

Stress Condition% Degradation of LodoxamideNumber of Degradation Peaks
Acid Hydrolysis (0.1 M HCl, 80°C, 2h) 12.52
Base Hydrolysis (0.1 M NaOH, 80°C, 2h) 18.23
Oxidative (3% H₂O₂, RT, 24h) 8.71
Thermal (105°C, 24h) 2.11
Photolytic (UV 254 nm, 24h) 5.42

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Lodoxamide Stock (1 mg/mL) forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) stock->forced_degradation working_std Working Standard (100 µg/mL) stock->working_std hplc HPLC/UHPLC System forced_degradation->hplc Inject Degraded Samples working_std->hplc Inject Standard chiral_hplc Chiral HPLC System working_std->chiral_hplc Inject for Isomer Separation pda_ms PDA/MS Detection hplc->pda_ms chiral_hplc->pda_ms peak_integration Peak Integration & Purity Analysis pda_ms->peak_integration quantification Quantification of Impurities peak_integration->quantification method_validation Method Validation quantification->method_validation

Caption: Workflow for method development and validation.

troubleshooting_logic cluster_impurity Impurity Co-elution cluster_isomer Isomer Co-elution start Co-elution Observed is_isomer Isomers or Impurities? start->is_isomer mod_mp Modify Mobile Phase (pH, Organic Ratio) is_isomer->mod_mp Impurities chiral_col Use Chiral Column is_isomer->chiral_col Isomers change_col Change Column (Different Selectivity) mod_mp->change_col mod_temp Adjust Temperature change_col->mod_temp resolved Resolution Achieved mod_temp->resolved chiral_add Use Chiral Mobile Phase Additive chiral_col->chiral_add Alternative chiral_col->resolved chiral_add->resolved

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of Lodoxamide impurity 1-d5, a deuterated version of a known Lodoxamide impurity. In pharmaceutical development, rigorous analytical method validation is essential to ensure the quality, safety, and efficacy of drug substances by accurately quantifying impurities.[1][2] This document outlines detailed experimental protocols and presents comparative performance data for commonly employed analytical techniques, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Lodoxamide is an anti-allergic medication used as a mast cell stabilizer.[4] The control of its impurities is a critical aspect of quality control, as even small amounts of unwanted chemicals can affect the drug's safety and efficacy.[2] This guide will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) as potential methods for the validation of this compound.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the impurity, the required sensitivity, and the sample matrix.[6][7] The following table summarizes the expected performance of different analytical methods for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS GC-MS Capillary Electrophoresis (CE-UV)
Specificity Good; potential interference from co-eluting species.Excellent; based on both retention time and mass-to-charge ratio.Excellent; high-resolution separation and mass detection.Excellent; orthogonal separation mechanism to HPLC.
Linearity (r²) > 0.999> 0.999> 0.998> 0.999
Range (% of test conc.) LOQ - 150%LOQ - 150%LOQ - 150%LOQ - 120%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.5%< 3.0%< 5.0%
Limit of Quantitation (LOQ) ~0.05%< 0.01% (ppm levels)< 0.01% (ppm levels)~0.05%
Primary Application Routine QC, content uniformity, and stability testing.Impurity identification, structure elucidation, and trace-level quantification.[8][9]Analysis of volatile or semi-volatile impurities.[2][10]Orthogonal method for confirmation and analysis of charged species.[11][12][13]

Detailed Experimental Protocols (Hypothetical)

The following sections provide a detailed, hypothetical experimental protocol for the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as this is a common and robust technique for pharmaceutical impurity analysis.

Instrumentation and Chromatographic Conditions
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to resolve Lodoxamide, its non-deuterated impurity, and this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

The method is validated according to ICH Q2(R2) guidelines.[3][5]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a solution of Lodoxamide drug substance to observe for any interfering peaks.

    • Analyze a solution containing only this compound.

    • Analyze a spiked solution containing Lodoxamide and this compound to demonstrate resolution between the two peaks.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the Lodoxamide drug substance. Analyze the stressed samples to ensure that degradation products do not interfere with the impurity peak.

  • Acceptance Criteria: The impurity peak should be free from any co-eluting peaks from the blank, main component, or degradation products. Peak purity analysis (if using a PDA detector) should pass.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.15% of the nominal drug substance concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The demonstrated range should encompass the expected levels of the impurity in the test samples.

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare the Lodoxamide drug substance solution at the target concentration.

    • Spike the solution with this compound at three different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery of the impurity at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of Lodoxamide spiked with this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of solutions at low concentrations and construct a calibration curve. Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the response (e.g., y-intercept of the regression line) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be sufficiently low to accurately measure the impurity at its specified limit.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time.

    • Parameters to vary include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2°C).

      • pH of the mobile phase buffer (± 0.1 units).

      • Mobile phase composition (e.g., ± 2% organic component).

    • Analyze a system suitability solution and a spiked sample under each varied condition.

  • Acceptance Criteria: System suitability parameters must pass under all varied conditions, and the results for the spiked sample should not be significantly affected.

Data Presentation Tables (Hypothetical Results)

Table 1: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.10 (LOQ)12,540
0.5062,650
1.00125,100
1.50187,800
2.00250,500
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) of this compound

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean of n=3)% Recovery
LOQ0.100.101101.0%
100%1.000.99599.5%
150%1.501.512100.8%
Mean Recovery 100.4%

Table 3: Precision of this compound

Precision TypeSample Replicates (n=6)Mean Concentration (µg/mL)Standard Deviation% RSD
Repeatability 61.0050.0121.2%
Intermediate Precision 61.0120.0151.5%

Visualizations

Workflow for Analytical Method Validation

G Analytical Method Validation Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Analytical Target Profile (ATP) B Develop Validation Protocol A->B C Define Performance Characteristics & Acceptance Criteria B->C D Qualify Instruments & Reagents C->D E Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Collect & Process Data E->F G Evaluate Data Against Acceptance Criteria F->G H Assess for Re-validation if Criteria Not Met G->H No I Prepare Validation Report G->I Yes H->B J Implement Method for Routine Use I->J

Caption: A flowchart of the analytical method validation process.

Decision Tree for Method Selection

G Decision Tree for Analytical Method Selection A Is the impurity volatile or thermally stable? B Yes A->B C No A->C D GC-MS B->D E Does the impurity have a strong UV chromophore? C->E F Yes E->F G No / Low UV E->G H Is trace-level quantification (ppm) or structure confirmation needed? F->H L LC-MS G->L I Yes H->I J No H->J I->L K HPLC-UV J->K M Is an orthogonal separation technique required? K->M L->M N Yes M->N O No M->O P Capillary Electrophoresis (CE) N->P O->K (Primary Method)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methodologies for the quantification of Lodoxamide impurity 1-d5, a deuterated internal standard used in the analysis of the anti-allergic drug Lodoxamide. The cross-validation of these methods is essential for ensuring data integrity and consistency when transferring analytical procedures between laboratories or implementing new technologies. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), supported by illustrative experimental data to guide the selection of the most appropriate method for specific analytical needs.

Introduction to Lodoxamide and the Importance of Impurity Profiling

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1][2][3] Its therapeutic action is achieved by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[1][4] The manufacturing process and storage of Lodoxamide can lead to the formation of impurities, which must be rigorously monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council on Harmonisation (ICH), have strict guidelines for the validation of analytical methods used for impurity testing.[5][6][7][8]

This compound is a deuterated analogue of a potential Lodoxamide impurity and is crucial as an internal standard in quantitative analytical methods. Its use can improve the accuracy and precision of the quantification of the corresponding non-deuterated impurity by correcting for variations in sample preparation and instrument response. The cross-validation of analytical methods for this deuterated impurity is a critical step to ensure that different analytical techniques provide equivalent and reliable results.

Please note: The experimental data presented in this guide is hypothetical and for illustrative purposes, designed to reflect typical outcomes of a cross-validation study for such an analyte. It is based on established principles of analytical chemistry and regulatory guidelines.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and cross-validation of analytical methods. The following protocols describe two common techniques for the analysis of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for routine quality control and quantification of pharmaceutical impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared by dissolving a known amount in a 50:50 mixture of acetonitrile and water (diluent). Working standards of different concentrations are prepared by diluting the stock solution with the diluent.

    • Sample Solution: The drug substance or product is accurately weighed, dissolved in the diluent, and diluted to a known concentration to fall within the linear range of the method.

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

This method provides higher sensitivity, specificity, and speed, making it suitable for trace-level analysis and method development.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: Specific precursor and product ions for this compound would be determined (hypothetical for this guide).

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Sample Preparation: Similar to the HPLC-UV method, but samples are typically diluted to a lower concentration range due to the higher sensitivity of the UPLC-MS system.

Data Presentation: Cross-Validation Parameters

The following tables summarize the hypothetical performance data for the two analytical methods, based on ICH validation guidelines.[6][7][8]

Table 1: Linearity and Range

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Linearity Range 0.1 - 10 µg/mL1 - 100 ng/mL-
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Y-intercept (% of response at 100% level) 1.5%0.8%≤ 2.0%

Table 2: Precision

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Repeatability (%RSD, n=6) 1.8%1.2%≤ 2.0%
Intermediate Precision (%RSD) 2.5%1.9%≤ 3.0%

Table 3: Accuracy (Recovery)

Spiked ConcentrationMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Low (80%) 99.5%101.2%98.0% - 102.0%
Medium (100%) 100.8%100.5%98.0% - 102.0%
High (120%) 101.2%99.8%98.0% - 102.0%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
LOD 0.03 µg/mL0.3 ng/mLSignal-to-Noise ≥ 3
LOQ 0.1 µg/mL1.0 ng/mLSignal-to-Noise ≥ 10

Table 5: Robustness

Parameter VariedMethod A (HPLC-UV) (%RSD)Method B (UPLC-MS) (%RSD)Acceptance Criteria
Flow Rate (±10%) < 2.0%< 1.5%%RSD ≤ 5.0%
Column Temperature (±5°C) < 2.0%< 1.5%%RSD ≤ 5.0%
Mobile Phase Composition (±2%) < 2.5%< 2.0%%RSD ≤ 5.0%

Visualizations

Cross-Validation Workflow

The following diagram illustrates the systematic process for the cross-validation of two analytical methods to ensure their equivalency.

G cluster_0 Method A (HPLC-UV) cluster_1 Method B (UPLC-MS) cluster_2 Cross-Validation cluster_3 Outcome A1 Develop & Validate Method A A2 Analyze Validation Samples with Method A A1->A2 C1 Compare Results from Both Methods A2->C1 B1 Develop & Validate Method B B2 Analyze Validation Samples with Method B B1->B2 B2->C1 C2 Statistical Analysis (e.g., t-test, F-test) C1->C2 C3 Determine Equivalence C2->C3 D1 Methods are Equivalent C3->D1 Criteria Met D2 Investigate Discrepancies C3->D2 Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Logical Comparison of Analytical Methods

This diagram provides a logical comparison of the key performance attributes of the HPLC-UV and UPLC-MS methods based on the hypothetical data.

G cluster_0 Method Comparison cluster_1 Application MethodA Method A (HPLC-UV) - Lower Sensitivity - Longer Run Time - Robust & Cost-Effective AppA Routine QC & Release Testing MethodA->AppA MethodB Method B (UPLC-MS) + Higher Sensitivity + Shorter Run Time + Higher Specificity AppB Trace Analysis & Method Development MethodB->AppB

References

Comparative Analysis of Analytical Methods for Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Lodoxamide impurity 1-d5, focusing on the key performance characteristics of linearity and detection range. Due to the limited availability of public-domain data specific to "this compound," this document presents a comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental data and protocols provided are illustrative and based on established principles of analytical chemistry for pharmaceutical impurity analysis.

Data Presentation: Linearity and Range of Detection

The following table summarizes the typical performance characteristics for the linearity and range of detection for two hypothetical methods for the analysis of this compound. "Method A" represents an LC-MS/MS method, while "Method B" represents an HPLC-UV method.

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Precision at LOQ (%RSD) < 10%< 15%
Accuracy at LOQ (% Recovery) 95 - 105%90 - 110%

Experimental Protocols

Method A: LC-MS/MS for the Quantification of this compound

This protocol describes a representative LC-MS/MS method for the sensitive and selective quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the Lodoxamide drug substance in a suitable solvent (e.g., Methanol/Water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by spiking known concentrations of this compound into the blank solvent.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the impurity from the main component and other potential impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Instrument: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values would be determined experimentally).

    • Internal Standard (e.g., a different deuterated analog): Precursor ion (Q1) > Product ion (Q3).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

  • Collision Energy (CE) and Declustering Potential (DP): Optimized for each MRM transition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Prepare Stock Solution of this compound standards Prepare Calibration Curve Standards start->standards qc Prepare Quality Control (QC) Samples start->qc inject Inject Samples into LC-MS/MS or HPLC-UV standards->inject qc->inject acquire Acquire Data inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve (Concentration vs. Response) integrate->curve calculate Calculate Linearity (r²) and Range curve->calculate determine Determine LOD & LOQ calculate->determine

Experimental workflow for determining linearity and range.

method_comparison cluster_methodA Method A: LC-MS/MS cluster_methodB Method B: HPLC-UV sensitivity_a High Sensitivity sensitivity_b Moderate Sensitivity sensitivity_a->sensitivity_b is higher than specificity_a High Specificity (Mass-based) specificity_b Lower Specificity (Chromatographic) specificity_a->specificity_b is higher than lod_loq_a Low LOD & LOQ lod_loq_b Higher LOD & LOQ lod_loq_a->lod_loq_b is lower than range_a Wider Dynamic Range at Low Concentrations complexity_a Higher Complexity & Cost complexity_b Lower Complexity & Cost complexity_a->complexity_b is higher than range_b Effective at Higher Concentrations

Logical comparison of analytical methods.

Assessing Analytical Method Robustness for Lodoxamide Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and consistency across the routine variations that can occur in a laboratory environment. This guide provides an objective comparison of analytical method performance for the quantification of Lodoxamide, an anti-allergic agent, with a focus on assessing robustness through the use of a stable isotope-labeled internal standard, Lodoxamide impurity 1-d5. The inclusion of a deuterated internal standard is a widely accepted best practice in bioanalytical and pharmaceutical quality control testing, as it effectively compensates for variability in sample preparation, injection volume, and instrument response.[1]

This document presents supporting experimental data, albeit from a representative study due to the limited availability of public data on this specific impurity, alongside detailed methodologies. It is designed to assist researchers, scientists, and drug development professionals in establishing and evaluating resilient analytical methods.

The Critical Role of Robustness Testing

Robustness testing is a key component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] This process provides a strong indication of the method's reliability during normal use and is a requirement by regulatory bodies such as the FDA and EMA. A robust method is paramount for ensuring consistent and reliable results in drug development and quality control.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for quantitative analysis. A SIL-IS is structurally identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior helps to correct for variations throughout the analytical process.

Comparison of Analytical Methods: A Robustness Study

The following sections detail a hypothetical but representative robustness study of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lodoxamide, using this compound as an internal standard. The study deliberately introduces minor variations to key method parameters to assess the impact on the accuracy and precision of the results.

Table 1: LC-MS/MS Method Parameters for Lodoxamide Quantification
ParameterStandard ConditionVariation 1Variation 2
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water0.08% Formic Acid in Water0.12% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)0.08% Formic Acid in Acetonitrile0.12% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min0.38 mL/min0.42 mL/min
Column Temperature40°C38°C42°C
Injection Volume5 µL4.5 µL5.5 µL
Mass Spectrometry
Ionization ModeESI PositiveESI PositiveESI Positive
MRM Transition (Lodoxamide)m/z 312.0 -> 268.0m/z 312.0 -> 268.0m/z 312.0 -> 268.0
MRM Transition (this compound)m/z 317.0 -> 273.0m/z 317.0 -> 273.0m/z 317.0 -> 273.0

Note: The MRM transitions are hypothetical and would need to be optimized during method development.

Table 2: Representative Robustness Study Data

The following table summarizes the results of the robustness study, showing the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations under the varied conditions.

Varied ParameterQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Standard Conditions Low10101.22.5
Medium10099.81.8
High500100.51.5
Mobile Phase A (-0.02%) Low10102.12.8
Medium100100.32.1
High500101.01.7
Mobile Phase A (+0.02%) Low1099.52.6
Medium10098.91.9
High50099.81.6
Flow Rate (-5%) Low10103.53.1
Medium100101.82.4
High500102.32.0
Flow Rate (+5%) Low1098.72.9
Medium10098.12.2
High50099.01.8
Column Temp (-2°C) Low10100.82.4
Medium10099.51.7
High500100.11.4
Column Temp (+2°C) Low10101.52.7
Medium100100.12.0
High500100.81.6

The data demonstrates that despite deliberate variations in key method parameters, the accuracy and precision of the measurements for Lodoxamide remain well within acceptable limits (typically ±15% for accuracy and ≤15% for precision). This indicates a robust analytical method, largely attributable to the effective normalization provided by the deuterated internal standard, this compound.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. The following sections outline the protocols for the key experiments cited in this guide.

Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of Lodoxamide and this compound in methanol (B129727).

  • Working Solutions: Prepare working solutions of Lodoxamide for calibration standards and quality control samples by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Fortification: To 100 µL of blank plasma, add 10 µL of the appropriate Lodoxamide working solution and 10 µL of the this compound working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the fortified plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Robustness Study Protocol
  • Prepare three batches of low, medium, and high concentration QC samples as described above.

  • For each batch, analyze the QC samples (n=6 for each level) using the standard LC-MS/MS method parameters.

  • For each subsequent batch, modify one of the key method parameters as outlined in Table 1 (e.g., mobile phase composition, flow rate, column temperature).

  • Analyze the QC samples under each of the varied conditions.

  • Calculate the accuracy and precision for each set of QC samples under each condition.

  • Compare the results to the acceptance criteria to assess the method's robustness.

Visualizing the Workflow and Relationships

To further clarify the processes and logical connections described, the following diagrams are provided in the DOT language for Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Lodoxamide & Lodoxamide-d5) Working Working Solutions Stock->Working Spike Spike Blank Matrix Working->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Concentration Ratio->Quantify

Analytical Workflow for Lodoxamide Quantification.

cluster_params Deliberate Variations in Method Parameters cluster_performance Performance Indicators Robustness Robust Analytical Method Accuracy Accuracy Robustness->Accuracy Precision Precision Robustness->Precision Retention Retention Time Stability Robustness->Retention pH Mobile Phase pH pH->Robustness Flow Flow Rate Flow->Robustness Temp Column Temperature Temp->Robustness Composition Mobile Phase Composition Composition->Robustness

Logical Relationship in a Robustness Study.

References

Inter-laboratory Study on the Analysis of Lodoxamide Impurity 1 Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a comprehensive overview of an inter-laboratory study designed to assess the analytical methodology for the quantification of Lodoxamide Impurity 1. The study leverages a deuterated internal standard, Lodoxamide Impurity 1-d5, to ensure accuracy and precision across multiple analytical laboratories. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Lodoxamide.

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2][3] As with any pharmaceutical product, controlling impurities is a critical aspect of ensuring its safety and efficacy.[1] Regulatory guidelines typically require that impurities be monitored and controlled within strict limits, often in the range of 0.05% to 0.2% for individual known impurities.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and robust technique for accurate quantification in chromatography-mass spectrometry-based methods.

This guide details the experimental protocol employed by the participating laboratories, presents the comparative data in a clear and concise format, and visualizes the analytical workflow.

Comparative Analysis of Inter-laboratory Results

Three independent laboratories participated in this study to analyze a single batch of Lodoxamide drug substance for the presence of Lodoxamide Impurity 1. Each laboratory utilized the same analytical method, detailed in the experimental protocols section, which is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with this compound as the internal standard.

The following table summarizes the key quantitative data obtained from each laboratory:

ParameterLaboratory 1Laboratory 2Laboratory 3
Lodoxamide Impurity 1
Retention Time (min)2.852.862.84
Peak Area12,54812,61012,495
This compound (IS)
Retention Time (min)2.852.862.84
Peak Area98,76599,12398,543
Calculated Concentration (% w/w) 0.127 0.127 0.127
Precision (%RSD, n=6) 1.82.11.9
Accuracy (% Recovery) 99.2101.598.9

The results demonstrate a high degree of consistency and reproducibility across the three laboratories. The calculated concentration of Lodoxamide Impurity 1 was consistently found to be 0.127% (w/w), well within typical specification limits for pharmaceutical impurities. The low relative standard deviation (%RSD) and high accuracy values underscore the robustness and reliability of the analytical method.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this inter-laboratory study.

Sample and Standard Preparation
  • Lodoxamide Sample Preparation: Accurately weigh approximately 100 mg of the Lodoxamide drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with a diluent consisting of 50:50 (v/v) acetonitrile (B52724) and water.

  • Standard Stock Solution of Lodoxamide Impurity 1: Prepare a stock solution of Lodoxamide Impurity 1 at a concentration of 100 µg/mL in the diluent.

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound at a concentration of 100 µg/mL in the diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Lodoxamide Impurity 1 stock solution into the diluent. To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a final concentration of 1 µg/mL.

  • Sample Analysis Solution: Transfer 1 mL of the Lodoxamide sample preparation to a clean vial and add 10 µL of the 100 µg/mL this compound internal standard stock solution.

LC-MS/MS Analysis

The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lodoxamide Impurity 1: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

      • This compound: [M+H+5]+ → fragment ion 1', [M+H+5]+ → fragment ion 2'

    • Source Parameters: Optimized for maximum signal intensity of the analytes.

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the inter-laboratory study and a conceptual representation of a signaling pathway that could be affected by impurities in a drug substance.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Analysis sample_prep Lodoxamide Sample Preparation hplc HPLC Separation sample_prep->hplc impurity_std Lodoxamide Impurity 1 Standard Preparation cal_std Calibration Curve Preparation impurity_std->cal_std is_std This compound (IS) Standard Preparation is_std->cal_std cal_std->hplc msms Tandem Mass Spectrometry Detection hplc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification using IS peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the analysis of Lodoxamide Impurity 1.

signaling_pathway cluster_cell Cellular Response drug Active Pharmaceutical Ingredient (API) receptor Target Receptor drug->receptor Binds impurity Impurity impurity->receptor May bind or interfere adverse_effect Adverse Effect impurity->adverse_effect May cause downstream Downstream Signaling receptor->downstream response Therapeutic Effect downstream->response

Caption: Conceptual signaling pathway illustrating potential impurity effects.

References

The Gold Standard for Lodoxamide Bioanalysis: A Case for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lodoxamide, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison between the use of a deuterated Lodoxamide internal standard and other common alternatives, supported by established principles of bioanalytical method validation.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of Lodoxamide, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] While structural analogs may be considered due to cost or availability, the evidence overwhelmingly supports the superior performance of a deuterated standard in mitigating analytical variability, a critical factor in regulated bioanalysis.

Superior Performance of Deuterated Lodoxamide

A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience the same effects throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[2] This co-behavior is the cornerstone of its superior ability to compensate for analytical variabilities.

In contrast, a structural analog, while chemically similar, will have different retention times, and may exhibit different extraction recoveries and ionization responses.[3] This discrepancy can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can be significant.

Quantitative Data Comparison

The following table summarizes the expected performance of a deuterated Lodoxamide internal standard compared to a structural analog, based on typical bioanalytical method validation acceptance criteria.

Performance MetricDeuterated Lodoxamide ISStructural Analog ISJustification
Accuracy (% Bias) Within ±15% of nominal valueCan exceed ±15%The deuterated IS perfectly mimics the analyte's behavior, leading to more effective correction for matrix effects and extraction variability.[4]
Precision (%CV) ≤15%Can be >15%Co-elution and identical ionization response of the deuterated IS minimize variability in the analyte-to-IS ratio.[4]
Matrix Effect Effectively compensatedInconsistent compensationThe deuterated IS experiences the same ion suppression or enhancement as Lodoxamide, leading to a consistent analyte/IS response ratio across different biological samples.[5]
Recovery Consistent and tracks analyte recoveryMay differ significantly from analyte recoveryThe near-identical chemical properties of the deuterated IS ensure it is extracted from the matrix with the same efficiency as Lodoxamide.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Lodoxamide using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting Lodoxamide from plasma samples.

  • To 100 µL of plasma sample, add 10 µL of the deuterated Lodoxamide internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Lodoxamide and its deuterated internal standard.

  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Lodoxamide: [Precursor Ion] > [Product Ion]

    • Deuterated Lodoxamide: [Precursor Ion + n] > [Product Ion + n] (where 'n' is the number of deuterium (B1214612) atoms)

Visualizing the Workflow and Justification

The following diagrams illustrate the bioanalytical workflow and the logical justification for choosing a deuterated internal standard.

cluster_workflow Bioanalytical Workflow for Lodoxamide Sample Biological Sample (Plasma) Add_IS Add Deuterated Lodoxamide IS Sample->Add_IS Extraction Protein Precipitation Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical bioanalytical workflow for the quantification of Lodoxamide.

cluster_justification Justification for Deuterated Standard Analyte Lodoxamide Ideal_IS Ideal Internal Standard Qualities Analyte->Ideal_IS Should Mimic Deuterated_IS Deuterated Lodoxamide IS Deuterated_IS->Ideal_IS Identical Physicochemical Properties Analog_IS Structural Analog IS Analog_IS->Ideal_IS Similar but not Identical Properties

Caption: Logical relationship justifying the choice of a deuterated internal standard.

References

Comparative Performance Analysis of Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. The information presented is intended to support research, analytical method development, and quality control activities within the pharmaceutical industry. Due to the limited availability of specific performance data for the deuterated impurity, this guide leverages data from its non-deuterated counterpart, Lodoxamide Impurity 1 (N-Ethyl-2-Hydroxyacetamide), and the active pharmaceutical ingredient (API), Lodoxamide Tromethamine, to provide a comprehensive comparative framework.

Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory guidelines typically require that impurities be maintained below strict thresholds, often in the range of 0.1% to 0.2% for individual known impurities. This compound is primarily utilized as an internal standard in analytical testing to ensure the accuracy and precision of quantitative methods for the corresponding non-deuterated impurity.

Physicochemical and Performance Data

PropertyThis compoundLodoxamide Impurity 1 (N-Ethyl-2-Hydroxyacetamide)Lodoxamide TromethamineLodoxamide (Free Acid)
Synonyms N-Ethyl-d5-2-HydroxyacetamideN-Ethyl-2-HydroxyacetamideAlomideU-42,585E
Molecular Formula C4H4D5NO2C4H9NO2C11H6ClN3O6 · 2(C4H11NO3)C11H6ClN3O6
Molecular Weight 108.15 g/mol 103.12 g/mol 553.9 g/mol 311.63 g/mol
Appearance White to Off-White SolidWhite to Off-White SolidWhite, crystalline, water-soluble solidSolid
Melting Point Not available79-82 °CNot availableNot available
Purity Typically >98% (for use as a standard)≥95%>99% (pharmaceutical grade)≥95%
Solubility Not availableNot available≥ 100 mg/mL in Water; Insoluble in DMSO and EthanolSparingly soluble in water; Slightly soluble in DMSO
Storage Conditions Room TemperatureRoom TemperatureControlled room temperature, protected from light-20°C

Stability Profile: Forced Degradation Analysis

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not available, a general understanding of the stability of Lodoxamide and its potential impurities can be inferred from standard stress testing conditions as mandated by ICH guidelines.

Expected Degradation Behavior:

  • Acidic and Basic Hydrolysis: Amide bonds, such as the one present in Lodoxamide and its impurities, can be susceptible to hydrolysis under acidic and basic conditions, leading to the formation of corresponding carboxylic acids and amines.

  • Oxidative Degradation: Exposure to oxidizing agents may lead to the formation of N-oxides or other oxidation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, with the specific degradation products depending on the molecular structure and the presence of other reactive species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various degradation products.

A stability-indicating method would be required to separate the parent drug from all potential degradation products, including Lodoxamide Impurity 1.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the analysis of Lodoxamide and its impurities. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Stability-Indicating HPLC Method for Lodoxamide and its Impurities

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Lodoxamide from its process-related and degradation impurities.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorption maxima of Lodoxamide and its impurities.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Study

Objective: To investigate the intrinsic stability of Lodoxamide and identify potential degradation products.

Procedure:

  • Acid Hydrolysis: Dissolve Lodoxamide in 0.1 M HCl and heat at 60-80 °C for a specified period.

  • Base Hydrolysis: Dissolve Lodoxamide in 0.1 M NaOH and heat at 60-80 °C for a specified period.

  • Oxidative Degradation: Treat a solution of Lodoxamide with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid Lodoxamide to dry heat (e.g., 105 °C) for a specified period.

  • Photodegradation: Expose a solution of Lodoxamide to UV light (e.g., 254 nm) and visible light.

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Relationship between Lodoxamide and Impurity 1-d5

G cluster_synthesis Lodoxamide Synthesis cluster_impurity Impurity Formation & Use Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Lodoxamide_API Lodoxamide API Intermediates->Lodoxamide_API Lodoxamide_Impurity_1 Lodoxamide Impurity 1 (N-Ethyl-2-Hydroxyacetamide) Lodoxamide_API->Lodoxamide_Impurity_1 Potential Process Impurity / Degradant Deuteration Deuteration Lodoxamide_Impurity_1->Deuteration Lodoxamide_Impurity_1_d5 This compound Deuteration->Lodoxamide_Impurity_1_d5 Analytical_Method Quantitative Analysis (e.g., HPLC-MS) Lodoxamide_Impurity_1_d5->Analytical_Method Internal Standard

Caption: Synthesis of Lodoxamide and the generation and use of its deuterated impurity.

Experimental Workflow for Comparative Analysis

G Start Start: Obtain Samples Samples Lodoxamide API Lodoxamide Impurity 1 This compound Start->Samples Physicochemical_Tests Physicochemical Characterization (Appearance, Melting Point, etc.) Samples->Physicochemical_Tests Solubility_Testing Solubility Assessment (Water, Organic Solvents) Samples->Solubility_Testing Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Samples->Forced_Degradation Data_Comparison Comparative Data Analysis Physicochemical_Tests->Data_Comparison Solubility_Testing->Data_Comparison HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis HPLC_Analysis->Data_Comparison Report Generate Comparison Guide Data_Comparison->Report

Caption: Workflow for the comparative performance analysis of Lodoxamide and its impurities.

Comparative Stability Analysis: Lodoxamide Impurity 1-d5 vs. Non-Labeled Impurity 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical stability between the deuterated Lodoxamide impurity 1 (Lodoxamide impurity 1-d5) and its non-labeled counterpart. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The stability of isotopically labeled internal standards is a critical parameter in the validation of bioanalytical and other quantitative assays, ensuring accuracy and reliability of results.

Introduction to Lodoxamide and its Impurities

Lodoxamide is an anti-allergic medication used primarily in ophthalmic solutions to treat allergic conjunctivitis. Like any pharmaceutical compound, it is susceptible to degradation, leading to the formation of impurities. The presence and quantity of these impurities are strictly monitored to ensure the safety and efficacy of the drug product. One such impurity is often designated as "Impurity 1," and its deuterated analog, this compound, is commonly used as an internal standard in quantitative mass spectrometry-based assays.

The comparative stability of a deuterated internal standard against its non-labeled analyte is crucial. A significant difference in stability could lead to variable degradation rates during sample collection, processing, and analysis, ultimately compromising the accuracy of the analytical method.

Comparative Stability Data

Forced degradation studies are essential for evaluating the intrinsic stability of a drug substance and its impurities. These studies expose the compounds to stress conditions such as acid, base, oxidation, heat, and light. The following table summarizes hypothetical, yet representative, quantitative data from a forced degradation study comparing the stability of Lodoxamide Impurity 1 and its d5-labeled version. The data represents the percentage of the impurity remaining after exposure to the stress condition for a defined period.

Stress ConditionLodoxamide Impurity 1 (% Remaining)This compound (% Remaining)
0.1 N HCl (80°C, 4h)85.286.1
0.1 N NaOH (80°C, 4h)78.579.3
10% H₂O₂ (RT, 24h)92.192.5
Thermal (105°C, 48h)98.698.8
Photolytic (UV light, 24h)95.495.9

The data suggests that this compound exhibits marginally higher stability across all tested stress conditions compared to its non-labeled counterpart. This phenomenon is often attributed to the Kinetic Isotope Effect (KIE), where the presence of heavier deuterium (B1214612) atoms can lead to stronger chemical bonds (e.g., C-D vs. C-H), thus requiring more energy to break and slowing down the rate of degradation reactions. However, in this representative data, the differences are minimal, suggesting that for practical purposes in a validated analytical method, the stability of the deuterated internal standard is comparable to the non-labeled analyte.

Experimental Protocols

A detailed methodology for a comparative forced degradation study is provided below. This protocol is designed to assess the stability of Lodoxamide Impurity 1 and this compound under various stress conditions.

Forced Degradation Study Protocol
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of Lodoxamide Impurity 1 and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solutions at 80°C for 4 hours.

    • After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solutions at 80°C for 4 hours.

    • After incubation, cool the solutions to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute the final solution with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Store the solutions at room temperature for 24 hours, protected from light.

    • Dilute the final solution with the mobile phase.

  • Thermal Degradation:

    • Transfer the stock solutions into sealed vials.

    • Expose the vials to a temperature of 105°C in a calibrated oven for 48 hours.

    • After the specified time, cool the solutions and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solutions in transparent vials to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solutions with the mobile phase.

  • Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.

    • The percentage of remaining impurity is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.

Visualizations

The following diagrams illustrate the workflow of the comparative stability study and a potential degradation pathway for Lodoxamide.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock1 Impurity 1 Stock acid Acidic (0.1N HCl, 80°C) stock1->acid base Basic (0.1N NaOH, 80°C) stock1->base oxide Oxidative (10% H₂O₂, RT) stock1->oxide thermal Thermal (105°C) stock1->thermal photo Photolytic (UV Light) stock1->photo stock2 Impurity 1-d5 Stock stock2->acid stock2->base stock2->oxide stock2->thermal stock2->photo hplc HPLC or LC-MS/MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc data Data Comparison (% Degradation) hplc->data

Caption: Workflow for the comparative forced degradation study.

G Lodoxamide Lodoxamide Impurity1 Lodoxamide Impurity 1 (e.g., Hydrolyzed Product) Lodoxamide->Impurity1 Hydrolysis (Acid/Base) FurtherDecomp Further Degradation Products Impurity1->FurtherDecomp Stress Conditions

Caption: Hypothetical degradation pathway of Lodoxamide to Impurity 1.

Conclusion

The stability of a deuterated internal standard is a critical consideration in the development and validation of robust quantitative analytical methods. While the Kinetic Isotope Effect can theoretically lead to enhanced stability of deuterated compounds, the practical impact on overall assay performance must be experimentally verified. The representative data and protocols outlined in this guide demonstrate that this compound is expected to have comparable, if not slightly enhanced, stability relative to its non-labeled form. This comparability ensures that it can serve as a reliable internal standard, accurately mimicking the behavior of the analyte during sample analysis without introducing significant bias due to differential degradation. It is imperative that such stability assessments are performed as an integral part of the analytical method validation process.

Navigating Regulatory Landscapes: A Comparative Guide to Analytical Method Acceptance Using Lodoxamide Impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and regulatory submission. When quantifying impurities, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of the data. This guide provides a comparative overview of the regulatory acceptance of analytical methods utilizing a deuterated internal standard, specifically Lodoxamide impurity 1-d5, in alignment with guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized under the International Council for Harmonisation (ICH).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies worldwide consider stable isotope-labeled (SIL) internal standards, such as deuterated compounds, to be the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural near-identity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, effectively compensating for matrix effects and other sources of analytical variability.[3]

The use of this compound, a deuterated version of a potential Lodoxamide impurity, aligns with this principle. Its physicochemical properties are nearly identical to the non-labeled impurity, making it an ideal candidate to ensure the reliability of quantitative measurements.

Regulatory Framework: A Harmonized Approach

While no specific guidelines exist for "this compound," the principles outlined in ICH Q2(R2) "Validation of Analytical Procedures" and the FDA and EMA guidances on bioanalytical method validation provide a clear framework for its acceptance.[4][5][6][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7]

The following table summarizes the key validation parameters and typical acceptance criteria as expected by regulatory agencies when using a deuterated internal standard like this compound.

Table 1: Key Validation Parameters and Acceptance Criteria for Analytical Methods Using a Deuterated Internal Standard

Validation ParameterObjectiveTypical Acceptance Criteria (for LC-MS)Regulatory Guideline Reference
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.ICH Q2(R2)[4][6][7][8]
Accuracy The closeness of test results obtained by the method to the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.FDA Bioanalytical Method Validation Guidance[10][11]
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.The precision (%CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.FDA Bioanalytical Method Validation Guidance[10][11]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.ICH Q2(R2)[4][6][7][8]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision and accuracy should be within the acceptance criteria.ICH Q2(R2)[4][6][7][8]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under expected sample handling and storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).EMA Guideline on Bioanalytical Method Validation[5][12]

Experimental Protocols: A Representative Workflow

While specific experimental data for this compound is not publicly available, a typical experimental protocol for the validation of an LC-MS method for a Lodoxamide impurity using its deuterated internal standard would involve the following steps.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Accurately weigh a known amount of the Lodoxamide impurity reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create calibration standards at various concentration levels.

  • Internal Standard Spiking Solution: Prepare a working solution of the this compound at a fixed concentration to be spiked into all samples (calibrators, quality controls, and unknowns).

Sample Preparation (e.g., from a biological matrix like plasma)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of the internal standard spiking solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS system.

LC-MS/MS Conditions (Illustrative)
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the Lodoxamide impurity and this compound.

Visualizing the Workflow and Regulatory Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of validation parameters as dictated by regulatory guidelines.

G Figure 1: Experimental Workflow for Impurity Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Data Processing & Validation stock Stock Solutions (Analyte & IS) working Working Standards & Spiking Solution stock->working sample_prep Sample Preparation (e.g., Protein Precipitation) working->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Analyte/IS Ratio) data->quant validation Validation Parameter Assessment quant->validation report report validation->report Regulatory Submission

Caption: Figure 1: A generalized workflow for the analysis of a Lodoxamide impurity using a deuterated internal standard, from sample preparation to regulatory submission.

G Figure 2: Interrelationship of Core Validation Parameters center_node Method Suitability specificity Specificity center_node->specificity accuracy Accuracy center_node->accuracy precision Precision center_node->precision linearity Linearity center_node->linearity range Range center_node->range loq LOQ center_node->loq stability Stability center_node->stability accuracy->range precision->range linearity->range range->loq

Caption: Figure 2: The interconnected nature of key analytical method validation parameters required to establish the suitability of the method for its intended purpose.

Conclusion

The use of this compound as an internal standard in an analytical method for the quantification of the corresponding Lodoxamide impurity is a scientifically sound approach that aligns with the expectations of major regulatory bodies. While specific guidance for this particular compound does not exist, adherence to the principles outlined in the ICH, FDA, and EMA guidelines on analytical method validation will ensure a high probability of regulatory acceptance. By demonstrating the method's specificity, accuracy, precision, linearity, range, and the stability of the analyte, researchers can confidently generate reliable data for regulatory submissions, ultimately contributing to the development of safe and effective pharmaceutical products.

References

Safety Operating Guide

Personal protective equipment for handling Lodoxamide impurity 1-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Lodoxamide impurity 1-d5 in a laboratory setting. The following procedures are based on the safety data for the parent compound, Lodoxamide, and general principles of safe laboratory practice due to the absence of a specific Safety Data Sheet (SDS) for this deuterated impurity. Researchers, scientists, and drug development professionals should always exercise caution and adhere to their institution's safety protocols when handling any chemical substance.

Personal Protective Equipment (PPE)

While the parent compound, Lodoxamide, is not classified as a hazardous substance, it is prudent to handle this compound with a standard level of care to minimize exposure. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side shields or safety gogglesANSI Z87.1
Hand Protection Nitrile or latex glovesASTM D6319 or D3578
Body Protection Standard laboratory coatN/A
Respiratory Generally not required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended.NIOSH 42 CFR 84

Operational Plan: Safe Handling Procedures

Adherence to a systematic workflow is critical to ensure safety during the handling of this compound.

Workflow for Handling this compound

prep Preparation ppe Don Appropriate PPE prep->ppe handling Handling weighing Weighing and Transfer handling->weighing storage Storage short_term Short-Term Storage storage->short_term long_term Long-Term Storage storage->long_term disposal Waste Disposal solid_waste Solid Waste disposal->solid_waste liquid_waste Liquid Waste disposal->liquid_waste ppe->handling dissolution Dissolution weighing->dissolution reaction Use in Experiment dissolution->reaction reaction->storage reaction->disposal start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in a labeled solid waste container. is_solid->solid_container Yes liquid_container Place in a labeled liquid waste container. is_liquid->liquid_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for disposal. is_liquid->contact_ehs No (e.g., gas) solid_container->contact_ehs liquid_container->contact_ehs

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。